molecular formula C198H281F3N54O63S6 B15588515 APETx2 TFA

APETx2 TFA

Cat. No.: B15588515
M. Wt: 4675 g/mol
InChI Key: GNBGXOJWIONEIL-PEWQKNFSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

APETx2 TFA is a useful research compound. Its molecular formula is C198H281F3N54O63S6 and its molecular weight is 4675 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C198H281F3N54O63S6

Molecular Weight

4675 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(1R,2aS,4S,5aS,7S,13S,15aR,16S,19S,22S,25S,28S,34S,37S,40S,46R,49S,52R,57R,60S,66S,69S,72S,75S,78R,81S,87S,90S,96S,99S)-52-[[(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-34-(4-aminobutyl)-40-(2-amino-2-oxoethyl)-19,69-dibenzyl-28-[(2S)-butan-2-yl]-13,75,96-tris(3-carbamimidamidopropyl)-99-(carboxymethyl)-2a,60,87-tris[(1R)-1-hydroxyethyl]-4,37,49,81-tetrakis(hydroxymethyl)-16,25,72,90-tetrakis[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-66-(2-methylpropyl)-1a,3,4a,6,10a,12,15,17a,18,21,24,27,30,33,36,39,42,45,48,51,59,62,65,68,71,74,77,80,83,86,89,92,95,98-tetratriacontaoxo-12a,13a,19a,20a,54,55-hexathia-a,2,3a,5,9a,11,14,16a,17,20,23,26,29,32,35,38,41,44,47,50,58,61,64,67,70,73,76,79,82,85,88,91,94,97-tetratriacontazapentacyclo[55.53.7.446,78.07,11.0105,109]henicosahectane-15a-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C196H280N54O61S6.C2HF3O2/c1-12-94(4)152-186(303)230-125(71-107-48-56-112(263)57-49-107)169(286)229-126(72-108-77-209-114-34-20-19-33-113(108)114)170(287)228-122(67-103-31-17-14-18-32-103)167(284)227-123(69-105-44-52-110(261)53-45-105)165(282)223-118(38-25-61-208-196(204)205)190(307)248-62-26-40-141(248)183(300)235-133(86-254)177(294)241-139-92-317-316-91-138(181(298)247-157(101(11)259)192(309)250-64-28-39-140(250)182(299)215-95(5)158(275)232-129(193(310)311)75-151(273)274)239-180(297)137-90-315-313-88-135(236-159(276)96(6)216-187(304)154(98(8)256)242-144(265)76-198)179(296)234-132(85-253)176(293)237-134(163(280)213-79-146(267)218-127(73-143(199)264)171(288)233-131(84-252)175(292)221-115(35-21-22-58-197)160(277)211-81-148(269)243-152)87-312-314-89-136(178(295)222-117(37-24-60-207-195(202)203)164(281)225-124(70-106-46-54-111(262)55-47-106)168(285)226-121(66-102-29-15-13-16-30-102)166(283)224-119(65-93(2)3)162(279)212-82-149(270)244-155(99(9)257)188(305)240-137)238-174(291)130(83-251)219-147(268)80-214-185(302)153(97(7)255)245-173(290)120(68-104-42-50-109(260)51-43-104)217-145(266)78-210-161(278)116(36-23-59-206-194(200)201)220-172(289)128(74-150(271)272)231-189(306)156(100(10)258)246-184(301)142-41-27-63-249(142)191(139)308;3-2(4,5)1(6)7/h13-20,29-34,42-57,77,93-101,115-142,152-157,209,251-263H,12,21-28,35-41,58-76,78-92,197-198H2,1-11H3,(H2,199,264)(H,210,278)(H,211,277)(H,212,279)(H,213,280)(H,214,302)(H,215,299)(H,216,304)(H,217,266)(H,218,267)(H,219,268)(H,220,289)(H,221,292)(H,222,295)(H,223,282)(H,224,283)(H,225,281)(H,226,285)(H,227,284)(H,228,287)(H,229,286)(H,230,303)(H,231,306)(H,232,275)(H,233,288)(H,234,296)(H,235,300)(H,236,276)(H,237,293)(H,238,291)(H,239,297)(H,240,305)(H,241,294)(H,242,265)(H,243,269)(H,244,270)(H,245,290)(H,246,301)(H,247,298)(H,271,272)(H,273,274)(H,310,311)(H4,200,201,206)(H4,202,203,207)(H4,204,205,208);(H,6,7)/t94-,95-,96-,97+,98+,99+,100+,101+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,152-,153-,154-,155-,156-,157-;/m0./s1

InChI Key

GNBGXOJWIONEIL-PEWQKNFSSA-N

Origin of Product

United States

Foundational & Exploratory

APETx2 TFA: A Technical Guide to a Selective ASIC3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

APETx2 TFA is the trifluoroacetate (B77799) salt of APETx2, a 42-amino acid peptide toxin originally isolated from the sea anemone Anthopleura elegantissima. It is a potent and selective inhibitor of the acid-sensing ion channel 3 (ASIC3), a key player in pain perception associated with tissue acidosis. This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, pharmacological profile, and detailed experimental protocols for its study. The information presented is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Introduction

Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels that are activated by a drop in extracellular pH. They are widely expressed in the central and peripheral nervous systems and are implicated in a variety of physiological and pathological processes, including pain, inflammation, and ischemic stroke. Among the different ASIC subtypes, ASIC3 is of particular interest due to its high prevalence in sensory neurons and its role in mediating the pain associated with tissue acidosis, a common feature of inflammation and ischemia.

APETx2 has emerged as a critical pharmacological tool for studying the function of ASIC3. Its high selectivity for ASIC3 over other ASIC subtypes and ion channels makes it an invaluable probe for dissecting the physiological roles of this channel. This guide provides an in-depth look at the technical aspects of this compound, from its fundamental properties to its application in experimental settings.

Biochemical and Physical Properties

APETx2 is a 42-amino acid peptide with a compact structure stabilized by three disulfide bridges.[1][2] The trifluoroacetate (TFA) salt form is a common preparation for synthetic peptides, enhancing their stability and solubility.

PropertyValueReference
Full Amino Acid Sequence GTACSCGNSKGIYWFYRPSCPTDRGYTGSCRYFLGTCCTPAD
Molecular Formula C196H280N54O61S6
Molecular Weight (Peptide) 4561.06 Da
Molecular Weight (TFA Salt) 4675.02 Da[3][4]
CAS Number 713544-47-9
Disulfide Bridges Cys4-Cys37, Cys6-Cys30, Cys20-Cys38
Structure All-β fold with a four-stranded β-sheet[1]
Isoelectric Point (pI) 9.59[1]
Purity ≥95% (HPLC)
Solubility Soluble to 5 mg/ml in water
Appearance White to off-white solid[3]

Mechanism of Action

APETx2 functions as a direct, reversible, and selective inhibitor of ASIC3 channels.[2][5][6] It acts on the extracellular side of the channel, physically occluding the pore and thereby preventing the influx of cations in response to a drop in pH.[2][5][6] Notably, APETx2 does not alter the unitary conductance of the channel, indicating a blocking mechanism rather than a modulation of channel gating.[2]

The inhibitory action of APETx2 is specific to the transient peak current of ASIC3, with no effect on the sustained component of the current.[1][7] This suggests that APETx2 may preferentially bind to the open or desensitized state of the channel.

cluster_0 Normal ASIC3 Activation cluster_1 APETx2 Inhibition Protons Extracellular Protons (Low pH) ASIC3_closed ASIC3 Channel (Closed) Protons->ASIC3_closed Binds to extracellular domain ASIC3_open ASIC3 Channel (Open) ASIC3_closed->ASIC3_open Conformational change Ion_flow Cation Influx (Na+, Ca2+) ASIC3_open->Ion_flow Allows passage ASIC3_blocked ASIC3 Channel (Blocked) ASIC3_open->ASIC3_blocked Depolarization Neuronal Depolarization Ion_flow->Depolarization APETx2 APETx2 APETx2->ASIC3_open Binds to extracellular side APETx2->ASIC3_blocked No_ion_flow No Cation Influx ASIC3_blocked->No_ion_flow No_depolarization Inhibition of Depolarization No_ion_flow->No_depolarization

Figure 1: Mechanism of APETx2 inhibition of ASIC3 channels.

Pharmacological Profile

APETx2 exhibits high selectivity for homomeric ASIC3 channels and heteromeric channels containing the ASIC3 subunit.[5] Its potency varies between species and the specific subunit composition of the channel.

ChannelIC50SpeciesReference
Homomeric ASIC3 63 nMRat[2][5][6]
Homomeric ASIC3 175 nMHuman[6][7]
Heteromeric ASIC1a+3 2 µMRat[2][5]
Heteromeric ASIC1b+3 0.9 µMRat[2][5]
Heteromeric ASIC2b+3 117 nMRat[2][5]
ASIC3-like current in sensory neurons 216 nMRat[2][5]
Voltage-gated sodium channel NaV1.8 55 nM-[6][7]
Voltage-gated sodium channel NaV1.2 114 nM-[6][7]

APETx2 shows no significant activity on homomeric ASIC1a, ASIC1b, and ASIC2a channels.[2][5] The inhibitory effect on NaV1.8 and NaV1.2 should be considered when interpreting experimental results, especially in systems where these channels are endogenously expressed.

Experimental Protocols

This section provides an overview of common experimental procedures used to study the effects of APETx2.

Heterologous Expression of ASIC Channels

Objective: To express specific ASIC channel subunits in a cell line that does not endogenously express them, allowing for the isolated study of that channel.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used. Cells are maintained in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Cells are transiently transfected with plasmids encoding the desired ASIC subunit(s) using a lipid-based transfection reagent (e.g., Lipofectamine). A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells.

  • Electrophysiology: Recordings are typically performed 24-48 hours post-transfection.

Electrophysiological Recording

Objective: To measure the ion channel currents and assess the inhibitory effect of APETx2.

Methodology:

  • Whole-Cell Patch-Clamp: This technique is used to record the total current from a single cell.

    • External Solution (pH 7.4): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose.

    • Internal Solution (pipette solution): 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA, adjusted to pH 7.2 with KOH.

    • Acidic Solution (e.g., pH 6.0): External solution with MES replacing HEPES, adjusted to the desired pH.

  • Protocol:

    • Cells are held at a holding potential of -60 mV.

    • The acidic solution is rapidly applied to the cell to activate the ASIC channels.

    • APETx2 is pre-applied in the external solution for a set duration before co-application with the acidic solution to determine its inhibitory effect.

    • Currents are recorded and analyzed to determine the extent of inhibition and calculate the IC50 value.

cluster_workflow Experimental Workflow for APETx2 Characterization Start Start Cell_Culture Cell Culture (e.g., CHO, HEK293) Start->Cell_Culture Transfection Transfection with ASIC3 plasmid Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Setup Transfection->Patch_Clamp Control Record Control Current (Acidic pH application) Patch_Clamp->Control APETx2_Application Apply APETx2 Control->APETx2_Application Inhibited_Current Record Inhibited Current (APETx2 + Acidic pH) APETx2_Application->Inhibited_Current Data_Analysis Data Analysis (IC50 determination) Inhibited_Current->Data_Analysis End End Data_Analysis->End

Figure 2: A typical experimental workflow for characterizing the inhibitory effect of APETx2 on ASIC3.

Peptide Handling and Storage
  • Storage: this compound should be stored at -20°C or -80°C for long-term stability.[3]

  • Reconstitution: For use, the peptide should be reconstituted in a suitable solvent, such as sterile water or a buffer solution. It is recommended to prepare a concentrated stock solution and then make further dilutions as needed. Avoid repeated freeze-thaw cycles.

Conclusion

This compound is a highly selective and potent inhibitor of ASIC3, making it an indispensable tool for research into the physiological and pathological roles of this ion channel. Its well-defined biochemical properties and mechanism of action provide a solid foundation for its use in a variety of experimental contexts. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of ASIC3 and its potential as a therapeutic target.

References

APETx2 from Anthopleura elegantissima: A Technical Guide to its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

APETx2, a peptide toxin isolated from the sea anemone Anthopleura elegantissima, has emerged as a significant pharmacological tool for studying acid-sensing ion channels (ASICs), particularly ASIC3.[1][2][3] This technical guide provides an in-depth overview of the discovery, purification, and comprehensive characterization of APETx2. It details the experimental methodologies employed to elucidate its mechanism of action and summarizes its inhibitory effects on various ion channels. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Discovery and Initial Identification

The discovery of APETx2 stemmed from a systematic screening of various animal venoms for activity against ASIC channels.[1][2] A peptide fraction derived from a crude water-methanol extract of the sea anemone Anthopleura elegantissima demonstrated potent inhibitory effects on rat ASIC3 channels expressed in Xenopus oocytes.[1][3] This initial finding prompted the bioassay-guided purification of the active peptide, which was subsequently named APETx2.[1][3]

Physicochemical and Structural Characterization

APETx2 is a 42-amino-acid peptide with the sequence GTACSCGNSKGIYWFYRPSCPTDRGYTGSCRYFLGTCCTPAD.[4][5] Its molecular weight is 4561.13 Da.[4] Structural analysis revealed that APETx2 is crosslinked by three disulfide bridges (Cys4-Cys37, Cys6-Cys30, and Cys20-Cys38), which contribute to its stable three-dimensional structure.[2][4][5] Nuclear Magnetic Resonance (NMR) studies have shown that APETx2 possesses a compact, disulfide-bonded core composed of a four-stranded β-sheet, classifying it as a member of the disulfide-rich all-β structural family, common among animal venom peptides.[6]

Mechanism of Action and Target Selectivity

APETx2 is a potent and selective inhibitor of ASIC3 channels.[7] It acts on the external side of the channel, leading to a reversible inhibition of the proton-gated currents.[1][2][4] Notably, APETx2 does not alter the unitary conductance of the ASIC3 channel.[1][2] While its primary target is homomeric ASIC3, APETx2 also exhibits inhibitory activity against various heteromeric ASIC channels containing the ASIC3 subunit.[1][2] Furthermore, at higher concentrations, APETx2 has been shown to inhibit the voltage-gated sodium channel Nav1.8.[8][9]

Quantitative Data on Inhibitory Activity

The inhibitory potency of APETx2 has been quantified for several ion channels. The following tables summarize the key IC50 values reported in the literature.

Target ChannelSpeciesIC50 ValueReference
Homomeric ASIC3Rat63 nM[1][2][4][7]
Homomeric ASIC3Human175 nM[1][3]
Heteromeric ASIC2b+3Rat117 nM[1][2][4]
Heteromeric ASIC1b+3Rat0.9 µM[1][2][4]
Heteromeric ASIC1a+3Rat2 µM[1][2][4]
ASIC3-like current in sensory neuronsRat216 nM[1][2][4]
Nav1.8Rat2.6 µM[8][9]
Nav1.855 nM[5]
Nav1.2114 nM[5]

Table 1: Inhibitory Potency (IC50) of APETx2 on Various Ion Channels

ChannelEffect of APETx2Reference
ASIC1aNo effect[1][2]
ASIC1bNo effect[1][2]
ASIC2aNo effect[1][2]
ASIC2a+3No effect[1][2]

Table 2: Ion Channels Unaffected by APETx2

Experimental Protocols

Purification of APETx2

The purification of APETx2 from Anthopleura elegantissima involved a multi-step chromatographic process.

APETx2 Purification Workflow
  • Crude Extract Preparation: A crude water-methanol extract was prepared from the sea anemone Anthopleura elegantissima.[1]

  • Anion Exchange Chromatography: The crude extract was first subjected to anion exchange chromatography on a QAE Sephadex A-25 column, eluted with ammonium (B1175870) acetate (B1210297) (pH 8).[1][3]

  • Bioassay-Guided Fractionation: Fractions were screened for inhibitory activity on ASIC3 channels expressed in Xenopus oocytes.[1][3]

  • Cation-Exchange and Reversed-Phase Chromatography: The active fractions were further purified to homogeneity using a combination of cation-exchange and reversed-phase high-performance liquid chromatography (HPLC).[1][3]

Electrophysiological Characterization

The functional effects of APETx2 were characterized using two-electrode voltage-clamp and patch-clamp techniques.

Electrophysiological Characterization Workflow
  • Heterologous Expression: cRNA encoding the target ion channels (e.g., rat or human ASIC3) was injected into Xenopus laevis oocytes or transfected into mammalian cell lines like COS cells.[1]

  • Electrophysiological Recordings: Whole-cell or outside-out patch-clamp recordings were performed on the expressing cells. Currents were elicited by a rapid drop in extracellular pH.[1]

  • APETx2 Application: Purified or synthetic APETx2 was applied to the cells at varying concentrations to determine its effect on the ion channel currents.[1]

  • Data Analysis: Dose-response curves were generated to calculate the IC50 values for the inhibition of the target channels.[1]

Signaling Pathway Involvement

APETx2's primary molecular target is the ASIC3 ion channel, which is a key player in nociceptive signaling pathways, particularly in response to tissue acidosis.

G cluster_0 Nociceptive Signaling Pathway Tissue_Acidosis Tissue Acidosis (Low pH) ASIC3 ASIC3 Channel Tissue_Acidosis->ASIC3 activates Na_Influx Na+ Influx ASIC3->Na_Influx APETx2 APETx2 APETx2->ASIC3 inhibits Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation

References

APETx2 TFA: A Technical Guide to its Structure and Disulfide Bridges for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the structural characteristics and disulfide connectivity of the potent and selective ASIC3 inhibitor, APETx2, isolated from the sea anemone Anthopleura elegantissima. This guide provides a comprehensive overview for researchers, scientists, and professionals in drug development.

APETx2 is a 42-amino acid peptide toxin that has garnered significant interest in the scientific community for its selective inhibition of acid-sensing ion channel 3 (ASIC3).[1][2][3] Its ability to modulate the activity of this channel, which is implicated in pain perception, makes it a valuable tool for research and a potential lead for the development of novel analgesic drugs.[4] This technical guide delves into the core structural features of APETx2, with a particular focus on its defining disulfide bridge arrangement, and outlines the experimental methodologies employed in its characterization.

Core Structural and Biochemical Properties

APETx2 is a basic peptide with an isoelectric point (pI) of 9.59.[5] Its monoisotopic mass has been measured at 4557.96 Da, which is in close agreement with the calculated mass from its amino acid sequence (4557.88 Da), indicating a free C-terminal carboxylic acid.[5] The peptide's structure is characterized by a compact core cross-linked by three disulfide bridges, which is a common feature among sea anemone toxins.[1][5][6]

Amino Acid Sequence

The primary structure of APETx2 consists of the following 42 amino acid residues:

H-Gly-Thr-Ala-Cys-Ser-Cys-Gly-Asn-Ser-Lys-Gly-Ile-Tyr-Trp-Phe-Tyr-Arg-Pro-Ser-Cys-Pro-Thr-Asp-Arg-Gly-Tyr-Thr-Gly-Ser-Cys-Arg-Tyr-Phe-Leu-Gly-Thr-Cys-Cys-Thr-Pro-Ala-Asp-OH

Secondary Structure

The three-dimensional structure of APETx2, as determined by two-dimensional ¹H-NMR, reveals a disulfide-rich all-β structural fold.[1][6] This structure consists of a compact core composed of a four-stranded β-sheet.[1][6][7] This structural organization is similar to that of other sea anemone toxins, such as BDS-I, BDS-II, and APETx1, although their biological targets differ.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biochemical and pharmacological properties of APETx2.

PropertyValueReference
Number of Amino Acids42[5]
Monoisotopic Mass (measured)4557.96 Da[5]
Monoisotopic Mass (calculated)4557.88 Da[5]
Isoelectric Point (pI)9.59[5]
Molecular Absorbance (280 nm)ε₂₈₀ = 11170 M⁻¹cm⁻¹[5]
Target ChannelIC₅₀ ValueReference
rat ASIC3 (homomeric)63 nM[1][5]
human ASIC3 (homomeric)175 nM[5]
rat ASIC2b+3 (heteromeric)117 nM[1][5]
rat ASIC1b+3 (heteromeric)0.9 µM[1][5]
rat ASIC1a+3 (heteromeric)2 µM[1][5]
rat ASIC3-like current in sensory neurons216 nM[1][5]

Disulfide Bridge Connectivity

A crucial aspect of APETx2's structure and stability is its three intramolecular disulfide bridges. The precise connectivity of these bridges has been determined to be:

  • Cys4 - Cys37

  • Cys6 - Cys30

  • Cys20 - Cys38

This arrangement is also described as CysI–CysV, CysII–CysIV, and CysIII–CysVI based on the sequential position of the cysteine residues.[5]

APETx2_Disulfide_Bridges cluster_sequence APETx2 Amino Acid Sequence C4 Cys4 C37 Cys37 C4->C37 p2 S5 C6 Cys6 C30 Cys30 C6->C30 p3 G7-N8-S9-K10-G11-I12-Y13-W14-F15-Y16-R17-P18-S19 C20 Cys20 C38 Cys38 C20->C38 p4 P21-T22-D23-R24-G25-Y26-T27-G28-S29 p5 R31-Y32-F33-L34-G35-T36 p6 T39-P40-A41-D42 p1 G1-T2-A3

Disulfide bridge connectivity of APETx2.

Experimental Protocols

The determination of the structure and disulfide connectivity of APETx2 involved several key experimental techniques.

Disulfide Bridge Determination: Partial Reduction and Cyanylation

The arrangement of the disulfide bonds was established using the partial reduction and cyanylation-induced cleavage method.[5]

Protocol:

  • Sample Preparation: 5 nmol of APETx2 was dissolved in 5 µl of citrate (B86180) buffer (0.1 M, pH 3) containing 6 M guanidine (B92328) HCl.[5]

  • Partial Reduction: The peptide was partially reduced by adding 150 nmol of tris(2-carboxyethyl)phosphine (B1197953) hydrochloride (TCEP) and incubating for 20 minutes at 40°C.[5]

  • Cyanylation: A large excess (4000 nmol, pH 3) of 1-cyano-4-(dimethylamino)pyridinium tetrafluoroborate (B81430) (CDAP) was added, and the mixture was incubated for 15 minutes at room temperature to achieve cyanylation of the free sulfhydryl groups.[5]

  • Analysis: The resulting peptide fragments were separated by HPLC and analyzed by MALDI-TOF mass spectrometry to identify the cleaved disulfide bonds.[5]

Disulfide_Bridge_Determination_Workflow cluster_protocol Partial Reduction and Cyanylation Workflow start APETx2 Sample (5 nmol) step1 Dissolve in Citrate Buffer (0.1 M, pH 3, 6 M Guanidine HCl) start->step1 step2 Partial Reduction with TCEP (150 nmol, 20 min, 40°C) step1->step2 step3 Cyanylation with CDAP (4000 nmol, 15 min, RT) step2->step3 step4 HPLC Separation step3->step4 end MALDI-TOF Mass Spectrometry (Fragment Analysis) step4->end

Workflow for disulfide bridge determination.
Structure Determination by NMR Spectroscopy

The three-dimensional structure of APETx2 was determined using conventional two-dimensional ¹H-NMR.[1][6][7]

Sample Preparation for NMR:

  • 3 mg of APETx2 was dissolved in 0.5 mL of a H₂O/D₂O mixture (9:1 v/v) at pH 3, resulting in a final concentration of 1.32 mM.[6]

  • For amide proton exchange rate measurements, the sample was dissolved in 500 µL of 100% D₂O.[6]

NMR Data Acquisition and Structure Calculation: The sequential assignment of proton resonances was achieved following the standard Wüthrich method, utilizing COSY and TOCSY spectra recorded at 280 K and 290 K.[6] The structure was calculated based on 631 nOe-based distance restraints, 38 hydrogen bond restraints, and 28 dihedral angle restraints.[6]

Mechanism of Action and Signaling Pathway

APETx2 acts as a selective inhibitor of ASIC3 channels.[1] It directly inhibits the channel by acting on its external side.[1][3] Importantly, this inhibition occurs without modifying the channel's unitary conductance.[1][5] APETx2 blocks the peak ASIC3 current but does not affect the sustained plateau phase.[5]

APETx2_ASIC3_Inhibition cluster_pathway APETx2 Inhibition of ASIC3 Signaling Protons Extracellular Protons (Low pH) ASIC3 ASIC3 Channel Protons->ASIC3 Activates Na_ion Na+ Influx ASIC3->Na_ion Allows APETx2 APETx2 APETx2->ASIC3 Inhibits Depolarization Membrane Depolarization & Neuronal Firing Na_ion->Depolarization Pain Pain Sensation Depolarization->Pain

APETx2's inhibitory effect on the ASIC3 pathway.

This comprehensive technical guide provides a foundational understanding of the structural and functional characteristics of APETx2 TFA. The detailed information on its amino acid sequence, disulfide bridge connectivity, and mechanism of action, supported by experimental methodologies, serves as a valuable resource for researchers and professionals engaged in the fields of ion channel pharmacology and drug discovery. The unique properties of APETx2 position it as a critical tool for elucidating the physiological roles of ASIC3 and as a promising scaffold for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Intrathecal (i.t.) Administration of APETx2 TFA in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intrathecal (i.t.) administration of APETx2 trifluoroacetate (B77799) (TFA) in rat models. APETx2, a peptide toxin isolated from the sea anemone Anthopleura elegantissima, is a selective blocker of Acid-Sensing Ion Channel 3 (ASIC3)[1][2][3]. ASIC3 channels are implicated in pain perception, particularly in inflammatory and acid-induced pain models[4][5]. Intrathecal administration allows for direct targeting of the spinal cord, a key site for pain signal processing.

Mechanism of Action

APETx2 is a 42-amino acid peptide that selectively inhibits ASIC3 homomeric and heteromeric channels[1][6][7]. It acts on the external side of the channel, reversibly blocking the acid-induced currents[1][2]. The trifluoroacetate (TFA) salt is a common counter-ion for purified peptides and should be considered when preparing solutions.

Key Characteristics of APETx2:
  • Selective ASIC3 Blocker: APETx2 shows a significantly higher affinity for ASIC3 compared to other ASIC subtypes[1][7].

  • Reversible Inhibition: The inhibitory effect of APETx2 on ASIC3 channels is reversible upon washout[1][5].

  • Analgesic Properties: By blocking ASIC3, APETx2 has been shown to reverse acid-induced and inflammatory pain in rodent models[2][4][5].

Quantitative Data Summary

The following tables summarize the quantitative data for APETx2 activity and suggested doses for in vivo studies in rats.

ParameterValueSpecies/SystemReference
IC₅₀ (rat ASIC3) 63 nMXenopus oocytes / COS cells[1][7]
IC₅₀ (human ASIC3) 175 nMNot specified[1]
IC₅₀ (rat ASIC2b+3) 117 nMNot specified[1]
IC₅₀ (rat ASIC1b+3) 0.9 µMNot specified[1]
IC₅₀ (rat ASIC1a+3) 2 µMNot specified[1]

Table 1: In Vitro Activity of APETx2

Administration RouteDose RangePain ModelEffectReference
Intrathecal (i.t.)0.022 - 2.2 µMCFA Inflammatory PainReversal of mechanical hypersensitivity[2]
Intraplantar (i.pl.)1 µMAcid-induced Muscle PainInhibition of mechanical hypersensitivity[5]
Intraplantar (i.pl.)Not specifiedCFA Inflammatory PainReversal of mechanical and heat hypersensitivity[5]

Table 2: In Vivo Dosing of APETx2 in Rats

Experimental Protocols

Preparation of APETx2 TFA Solution
  • Reconstitution: this compound is a lyophilized powder. For intrathecal administration, it is recommended to reconstitute the peptide in a sterile, artificial cerebrospinal fluid (aCSF) or preservative-free saline to the desired stock concentration.

  • Solubility: If the peptide is hydrophobic, a small amount of an organic solvent like DMSO can be used for initial solubilization, followed by dilution with the aqueous vehicle[2]. Ensure the final concentration of the organic solvent is minimal and does not produce behavioral effects on its own.

  • Storage: Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.

Intrathecal Catheter Implantation (for chronic administration)

For repeated intrathecal administration, chronic implantation of a catheter is recommended.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Shave and disinfect the surgical area over the cisterna magna.

  • Incision: Make a midline incision at the back of the neck to expose the atlanto-occipital membrane.

  • Catheter Insertion: Carefully insert a polyethylene (B3416737) catheter (e.g., PE-10) through a small puncture in the membrane and advance it caudally into the lumbar subarachnoid space.

  • Securing the Catheter: Suture the catheter to the surrounding musculature and externalize it at the back of the neck.

  • Post-operative Care: Provide appropriate post-operative analgesia and allow the animal to recover for several days before drug administration.

Intrathecal Injection (Acute)

For a single administration, a direct lumbar puncture can be performed.

  • Anesthesia: Anesthetize the rat (e.g., with isoflurane).

  • Positioning: Place the rat in a stereotaxic frame or hold it firmly to flex the spine.

  • Injection Site: Palpate the intervertebral space between L5 and L6.

  • Injection: Insert a 25G or 30G needle connected to a Hamilton syringe at a 15-30° angle[8]. A successful puncture is often indicated by a tail-flick reflex[9][10].

  • Administration: Slowly inject the APETx2 solution (typically 10-50 µL in rats)[8][9][10].

  • Recovery: Monitor the animal until it has fully recovered from anesthesia.

Behavioral Assay: Von Frey Test for Mechanical Allodynia

This test measures the withdrawal threshold to a mechanical stimulus.

  • Acclimation: Place the rats in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 10-15 minutes[11].

  • Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw[12].

  • Response: A positive response is a sharp withdrawal of the paw[11].

  • Threshold Determination: The mechanical withdrawal threshold is the lowest force that elicits a response in at least 50% of the applications[11]. An electronic von Frey apparatus can also be used for a more automated measurement[13][14][15].

Behavioral Assay: Formalin Test for Nociceptive Pain

This test assesses the response to a persistent chemical noxious stimulus.

  • Acclimation: Place the rat in an observation chamber for 15-30 minutes before the injection[16].

  • Formalin Injection: Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of the hind paw[16][17][18].

  • Observation: Record the time the animal spends licking, biting, or flinching the injected paw. The response is biphasic:

    • Phase 1 (0-10 minutes): Represents direct C-fiber activation[16][19][20].

    • Phase 2 (10-90 minutes): Involves central sensitization in the dorsal horn of the spinal cord[16][19][20].

  • Data Analysis: Quantify the nociceptive behaviors in each phase to assess the analgesic effect of APETx2.

Visualizations

ASIC3_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Sensory Neuron Membrane cluster_Intracellular Intracellular Space Protons H+ (Acidosis) ASIC3 ASIC3 Channel Protons->ASIC3 Activates APETx2 APETx2 APETx2->ASIC3 Inhibits Na_influx Na+ Influx ASIC3->Na_influx Depolarization Depolarization Na_influx->Depolarization ActionPotential Action Potential Depolarization->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal

Caption: APETx2 inhibits the activation of ASIC3 channels by protons, preventing pain signaling.

Experimental_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Assessment Behavioral Assessment cluster_Analysis Data Analysis Animal_Model Rat Model of Pain (e.g., CFA-induced inflammation) IT_Injection Intrathecal (i.t.) Administration of APETx2 or Vehicle Animal_Model->IT_Injection APETx2_Prep Prepare this compound Solution APETx2_Prep->IT_Injection Von_Frey Von Frey Test (Mechanical Allodynia) IT_Injection->Von_Frey Formalin_Test Formalin Test (Nociceptive Pain) IT_Injection->Formalin_Test Data_Collection Collect Behavioral Data Von_Frey->Data_Collection Formalin_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on Analgesic Efficacy Statistical_Analysis->Conclusion

Caption: Workflow for evaluating the analgesic effects of intrathecal APETx2 in rats.

References

Application Notes and Protocols for Intramuscular (i.m.) Injection of APETx2 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APETx2, a 42-amino acid peptide isolated from the sea anemone Anthopleura elegantissima, is a potent and selective inhibitor of Acid-Sensing Ion Channel 3 (ASIC3).[1][2][3][4] ASIC3 is a key player in pain sensation, particularly in response to acidosis in tissues, making APETx2 a valuable tool for pain research and a potential therapeutic agent for acid-induced and inflammatory pain.[3][5] The trifluoroacetate (B77799) (TFA) salt of APETx2 is a common formulation for research use.

These application notes provide a detailed protocol for the preparation and intramuscular (i.m.) administration of APETx2 TFA for preclinical research in rodent models. The protocol is designed to ensure accurate dosing, minimize animal distress, and promote reproducible results.

Mechanism of Action

APETx2 selectively blocks the H+-gated sodium channel ASIC3.[4] It acts on the external side of the channel, reversibly inhibiting the peak current of homomeric rat and human ASIC3 channels.[1][2][3] APETx2 also demonstrates inhibitory activity against heteromeric ASIC channels containing the ASIC3 subunit, such as ASIC2b+3, ASIC1b+3, and ASIC1a+3, albeit with varying affinities.[1][2][4] Notably, it does not significantly affect ASIC1a, ASIC1b, and ASIC2a channels.[1][2] This selectivity makes APETx2 a precise tool for studying the physiological and pathological roles of ASIC3.

Data Presentation

APETx2 Inhibitory Activity
ChannelSpeciesIC50Reference
Homomeric ASIC3Rat63 nM[1][2][3]
Homomeric ASIC3Human175 nM[1]
Heteromeric ASIC2b+3-117 nM[1][2][4]
Heteromeric ASIC1b+3-0.9 µM[1][2][4]
Heteromeric ASIC1a+3-2 µM[1][2][4]
Physicochemical Properties of APETx2
PropertyValueReference
Molecular Weight4561.06 g/mol
Amino Acid SequenceGTACSCGNSKGIYWFYRPSCPTDRGYTGSCRYFLGTCCTPAD
Disulfide BridgesCys4-Cys37, Cys6-Cys30, Cys20-Cys38[4]
SolubilitySoluble to 5 mg/mL in water

Experimental Protocols

Materials
  • This compound (lyophilized powder)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Bacteriostatic water (optional, for stock solutions)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Insulin syringes (e.g., U-100, 0.3 mL) or other appropriate syringes with 27-30 gauge needles

  • 70% ethanol (B145695) swabs

  • Animal handling and restraint equipment

  • Sharps container

Reconstitution of this compound
  • Calculate the required volume of solvent: Based on the desired stock concentration and the amount of lyophilized peptide, calculate the volume of sterile saline or bacteriostatic water needed. For example, to reconstitute 1 mg of this compound (MW: ~4561 g/mol ) to a 1 mM stock solution, you would add approximately 219 µL of solvent.

  • Equilibrate the vial: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.

  • Add the solvent: Using a sterile, calibrated micropipette, slowly add the calculated volume of solvent to the vial. Direct the stream of solvent down the side of the vial to avoid foaming.

  • Dissolve the peptide: Gently swirl or roll the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide degradation.

  • Storage of stock solution: Store the reconstituted stock solution at -20°C or -80°C for long-term storage. For short-term use, the solution can be kept at 4°C for a few days. Avoid repeated freeze-thaw cycles.

Intramuscular (i.m.) Injection Protocol (Rodent Model)

This protocol is based on methodologies reported for studying the effects of APETx2 in an acid-induced muscle pain model in rats.[5]

  • Animal Preparation:

    • Acclimatize the animals to the laboratory environment for at least 48 hours before the experiment.

    • Ensure all procedures are in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Dose Preparation:

    • On the day of the experiment, thaw the this compound stock solution on ice.

    • Dilute the stock solution with sterile saline to the final desired concentration. A study has reported using a concentration range of 0.022 to 2.2 µM for in vivo applications.[3][6]

    • Prepare a vehicle control group using sterile saline only.

  • Animal Restraint:

    • Properly restrain the animal to ensure its safety and prevent injury to the researcher. For rats, this can be done by firmly grasping the animal around the shoulders. For mice, scruffing is a common and effective method.[7][8]

  • Injection Site Identification and Preparation:

    • The target muscle for i.m. injection is typically the gastrocnemius muscle in the hind limb.[5]

    • Clean the injection site with a 70% ethanol swab and allow it to dry.[7]

  • Injection Procedure:

    • Use a sterile syringe with an appropriate needle size (e.g., 27-gauge).[5]

    • Insert the needle into the belly of the gastrocnemius muscle at a 90-degree angle to the skin. Be cautious to avoid the sciatic nerve, which runs along the femur.[7][8]

    • Gently pull back on the syringe plunger (aspirate) to ensure the needle has not entered a blood vessel. If blood appears in the syringe, reposition the needle.[7]

    • Inject the desired volume of the this compound solution or vehicle. A typical injection volume for rats is 100 µL.[5]

    • Inject the solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Post-Injection Monitoring:

    • Monitor the animal for any adverse reactions, such as swelling, redness, or signs of distress.

    • Return the animal to its cage and allow for the designated time to pass before behavioral or other assessments.

Visualizations

Signaling Pathway of APETx2 Inhibition of ASIC3

APETx2_ASIC3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space APETx2 APETx2 ASIC3 ASIC3 Channel APETx2->ASIC3 Inhibits H+ H⁺ (Acidosis) H+->ASIC3 Activates Na_influx Na⁺ Influx ASIC3->Na_influx Mediates Depolarization Neuronal Depolarization Na_influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Caption: APETx2 inhibits the activation of the ASIC3 channel by protons (H⁺), thereby blocking sodium influx and subsequent pain signal transmission.

Experimental Workflow for i.m. This compound Administration

IM_Injection_Workflow start Start reconstitution Reconstitute This compound start->reconstitution dose_prep Prepare Injection Dose and Vehicle Control reconstitution->dose_prep animal_prep Animal Acclimatization and Restraint dose_prep->animal_prep injection Intramuscular Injection (Gastrocnemius Muscle) animal_prep->injection monitoring Post-Injection Monitoring injection->monitoring assessment Behavioral/Physiological Assessment monitoring->assessment end End assessment->end

Caption: A stepwise workflow for the preparation and intramuscular administration of this compound in a preclinical research setting.

References

Application Notes and Protocols: Patch-Clamp Recording with APETx2 TFA on Dorsal Root Ganglion Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APETx2, a toxin isolated from the sea anemone Anthopleura elegantissima, is a potent and selective inhibitor of acid-sensing ion channel 3 (ASIC3).[1] ASIC3 channels are key players in the transduction of pain signals in dorsal root ganglion (DRG) neurons, making APETx2 a valuable pharmacological tool for studying nociception and developing novel analgesics.[2][3] These application notes provide a comprehensive overview of the use of APETx2 trifluoroacetate (B77799) (TFA) in patch-clamp electrophysiology on DRG neurons, including its effects on various ion channels, detailed experimental protocols, and a visualization of its mechanism of action.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of APETx2 on various ion channels, as determined by patch-clamp electrophysiology.

Target ChannelSpeciesExpression SystemIC50Reference
ASIC3 (homomeric) RatCOS cells / Xenopus oocytes63 nM[4]
HumanXenopus oocytes175 nM[4]
RatCHO cells67 nM[2]
ASIC3-like current RatPrimary DRG neurons216 nM[1]
ASIC2b+3 (heteromeric) RatNot specified117 nM[1][4]
ASIC1b+3 (heteromeric) RatNot specified0.9 µM[1][4]
ASIC1a+3 (heteromeric) RatNot specified2 µM[1][4]
Nav1.8 RatPrimary DRG neurons2.6 µM[5]

Note: APETx2 has been shown to have no effect on ASIC1a, ASIC1b, and ASIC2a homomeric channels.[1]

Signaling Pathway and Mechanism of Action

APETx2 directly inhibits ASIC3-containing channels by acting on the extracellular side of the channel.[1][4] This inhibition occurs without altering the unitary conductance of the channel, suggesting a gating modification mechanism rather than a pore block.[4][6] In DRG neurons, the inhibition of ASIC3-like currents by APETx2 leads to a reduction in neuronal excitability in response to acidic stimuli.[7] At higher concentrations, APETx2 can also inhibit the voltage-gated sodium channel Nav1.8, which is predominantly expressed in nociceptive DRG neurons, by causing a rightward shift in the voltage dependence of activation and reducing the maximal macroscopic conductance.[5]

APETx2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space APETx2 APETx2 ASIC3 ASIC3 Channel APETx2->ASIC3 Inhibits (High Affinity) Nav18 Nav1.8 Channel APETx2->Nav18 Inhibits (Low Affinity) Depolarization Membrane Depolarization ASIC3->Depolarization Na⁺ Influx ActionPotential Action Potential Generation Nav18->ActionPotential Na⁺ Influx Protons H⁺ (Acidic Stimulus) Protons->ASIC3 Activates Depolarization->Nav18 Activates PainSignal Pain Signal Transmission ActionPotential->PainSignal

APETx2 signaling in DRG neurons.

Experimental Protocols

This section provides a detailed protocol for performing whole-cell patch-clamp recordings on cultured dorsal root ganglion neurons to assess the effect of APETx2.

Dorsal Root Ganglion (DRG) Neuron Culture

A detailed, step-by-step protocol for the isolation and culture of DRG neurons is essential for obtaining healthy cells suitable for patch-clamp recording.[8][9] Briefly, DRGs are dissected from rodents, enzymatically and mechanically dissociated, and plated on coated coverslips. Cultures are typically maintained for 1-3 days before recording.

Solutions for Patch-Clamp Recording

External Solution (in mM):

  • 140 NaCl

  • 4 KCl

  • 2 CaCl₂

  • 1 MgCl₂

  • 10 HEPES

  • 10 Glucose

  • pH adjusted to 7.4 with NaOH

Pipette (Internal) Solution (in mM):

  • 140 KCl

  • 5 NaCl

  • 2 MgCl₂

  • 5 EGTA

  • 10 HEPES

  • pH adjusted to 7.3 with KOH

Note: For isolating specific currents, such as Nav1.8, modifications to the external solution (e.g., addition of TTX to block TTX-sensitive sodium channels) may be necessary.[5]

Whole-Cell Patch-Clamp Recording Procedure

The following workflow outlines the key steps for recording from DRG neurons and applying APETx2.

Experimental_Workflow A Prepare DRG Neuron Culture B Prepare External and Internal Solutions A->B C Pull Patch Pipettes (1-3 MΩ) B->C D Mount Coverslip in Recording Chamber C->D E Select a Healthy Neuron D->E F Achieve Gigaseal (>1 GΩ) E->F G Establish Whole-Cell Configuration F->G H Record Baseline Currents G->H I Perfuse with APETx2 Solution H->I Control Recording J Record Currents in the Presence of APETx2 I->J Drug Application K Washout with External Solution J->K L Record Post-Washout Currents K->L Reversibility Check M Data Analysis L->M

Patch-clamp experimental workflow.

Detailed Steps:

  • Preparation: Place a coverslip with cultured DRG neurons into the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Positioning: Under visual control, carefully approach a selected neuron with the patch pipette filled with the internal solution.

  • Seal Formation: Apply gentle negative pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Access: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration.

  • Baseline Recording:

    • Voltage-Clamp: Hold the neuron at a holding potential of -60 mV or -80 mV.[2][5] To elicit ASIC currents, rapidly lower the pH of the external solution (e.g., from 7.4 to 6.0).[2] To record voltage-gated currents like Nav1.8, apply depolarizing voltage steps.[5]

    • Current-Clamp: Hold the neuron at its resting membrane potential (around -60 mV) and inject current ramps or steps to elicit action potentials.[5]

  • APETx2 Application: Perfuse the recording chamber with the external solution containing the desired concentration of APETx2 TFA. Allow sufficient time (e.g., 30 seconds to a few minutes) for the toxin to equilibrate and exert its effect.[4][6]

  • Recording with APETx2: Repeat the stimulation protocol used for baseline recording to measure the effect of APETx2 on the currents or action potential firing.

  • Washout: Perfuse the chamber with the control external solution to wash out the APETx2 and assess the reversibility of the effect.

  • Data Analysis: Analyze the recorded currents for changes in amplitude, kinetics, and voltage-dependence. In current-clamp, quantify changes in the number of evoked action potentials.

Conclusion

This compound is a powerful tool for investigating the role of ASIC3 in sensory neuron function and pain signaling. Its high affinity and selectivity for ASIC3 make it an invaluable probe for dissecting the molecular components of acid-induced currents in DRG neurons. By following the detailed protocols and understanding the quantitative effects outlined in these application notes, researchers can effectively utilize APETx2 to advance our understanding of pain pathophysiology and aid in the development of novel therapeutic strategies.

References

Application Notes and Protocols for APETx2 TFA in Whole-Cell Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing APETx2 TFA, a potent and selective inhibitor of Acid-Sensing Ion Channel 3 (ASIC3), in whole-cell electrophysiology experiments. The following sections detail the toxin's activity, provide step-by-step experimental protocols, and illustrate key pathways and workflows.

Introduction to APETx2

APETx2 is a 42-amino acid peptide originally isolated from the sea anemone Anthopleura elegantissima. It serves as a valuable pharmacological tool for investigating the physiological and pathological roles of ASIC channels, which are implicated in pain perception, particularly in response to tissue acidosis and inflammation. APETx2 primarily targets homomeric ASIC3 and various ASIC3-containing heteromeric channels.[1][2][3] While highly selective for ASIC3, it is important to note its potential off-target effects on other ion channels, such as the voltage-gated sodium channel NaV1.8, especially at higher concentrations.[4][5][6]

Data Presentation: APETx2 Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of APETx2 on various ion channels as determined by whole-cell electrophysiology.

Target Ion ChannelSpeciesExpression SystemIC₅₀ ValueReference
Homomeric ASIC3 RatCOS Cells / Xenopus Oocytes63 nM[1][2][7]
Human-175 nM[1][8]
Heteromeric ASIC Channels
ASIC2b + ASIC3Rat-117 nM[1][2]
ASIC1b + ASIC3Rat-0.9 µM[1][2]
ASIC1a + ASIC3Rat-2 µM[1][2]
ASIC3-like currentRatPrimary Sensory Neurons216 nM[1][2]
Voltage-Gated Sodium Channels
NaV1.8RatDRG Neurons2.6 µM[4][5]
NaV1.8-Xenopus Oocytes55 nM[8][9]
NaV1.2--114 nM[8][9]

Note: The IC₅₀ values for NaV1.8 differ significantly between native and heterologous expression systems, which should be considered during experimental design and data interpretation.

Experimental Protocols: Whole-Cell Electrophysiology

This protocol outlines the procedure for investigating the inhibitory effects of APETx2 on proton-activated currents mediated by ASIC3 channels expressed in a mammalian cell line (e.g., COS-7 or HEK293T).

1. Cell Culture and Transfection

  • Cell Maintenance: Culture COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection:

    • Plate cells onto glass coverslips in 35 mm dishes 24 hours before transfection to reach 50-70% confluency on the day of transfection.

    • Transfect cells with a plasmid encoding the desired ASIC subunit (e.g., rat ASIC3) using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

    • To identify transfected cells, co-transfect with a fluorescent marker protein plasmid (e.g., eGFP) at a 10:1 (ASIC:marker) ratio.

    • Incubate the cells for 24-48 hours post-transfection to allow for protein expression before electrophysiological recording.[10]

2. Solutions and Reagents

  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in deionized water. Store at -20°C in aliquots to avoid repeated freeze-thaw cycles. Dilute to the final desired concentrations in the external solution on the day of the experiment.

  • External Solution (pH 7.4):

    • 140 mM NaCl

    • 5 mM KCl

    • 2 mM CaCl₂

    • 1 mM MgCl₂

    • 10 mM HEPES

    • 10 mM Glucose

    • Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution:

    • 140 mM KCl

    • 10 mM NaCl

    • 1 mM MgCl₂

    • 10 mM HEPES

    • 10 mM EGTA

    • Adjust pH to 7.2 with KOH.

  • Activating Solution (e.g., pH 6.0): Prepare the external solution as above, but adjust the pH to the desired acidic level (e.g., 6.0) with HCl just before the experiment.

3. Whole-Cell Patch-Clamp Recording

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-5 MΩ when filled with the internal solution.

  • Recording Setup:

    • Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the external solution (pH 7.4) at a rate of 1-2 mL/min.

    • Identify transfected cells using fluorescence microscopy.

  • Establishing Whole-Cell Configuration:

    • Approach a selected cell with the patch pipette while applying slight positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[11][12]

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Record proton-activated currents by rapidly switching the perfusion from the pH 7.4 external solution to the acidic (e.g., pH 6.0) activating solution for a short duration (e.g., 2-5 seconds).

    • Wash the cell with the pH 7.4 solution until the current returns to baseline.

  • Application of APETx2:

    • To determine the inhibitory effect, perfuse the cell with the desired concentration of APETx2 in the pH 7.4 external solution for 30-60 seconds before and during the application of the acidic activating solution.[1]

    • Record the peak amplitude of the acid-activated current in the presence of APETx2.

    • To assess the reversibility of the inhibition, wash the cell with the APETx2-free external solution for several minutes and re-apply the acidic stimulus.[1]

  • Data Analysis:

    • Measure the peak amplitude of the inward current elicited by the acidic solution in the absence and presence of APETx2.

    • Calculate the percentage of inhibition for each APETx2 concentration.

    • Construct a concentration-response curve and fit the data with the Hill equation to determine the IC₅₀ value.

Visualizations

ASIC3 Signaling Pathway and Inhibition by APETx2

ASIC3_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons Protons (H+) (Low pH) ASIC3_closed ASIC3 Channel (Closed State) Protons->ASIC3_closed binds & activates APETx2 APETx2 APETx2->ASIC3_closed binds & inhibits ASIC3_open ASIC3 Channel (Open State) ASIC3_closed->ASIC3_open conformational change Na_ion Na+ Influx ASIC3_open->Na_ion allows Depolarization Membrane Depolarization Na_ion->Depolarization

Caption: Mechanism of ASIC3 channel activation by protons and inhibition by APETx2.

Experimental Workflow for Whole-Cell Electrophysiology

Ephys_Workflow Start Cell_Culture 1. Cell Culture & Transfection with ASIC3 Start->Cell_Culture Prepare_Solutions 2. Prepare External, Internal & APETx2 Solutions Cell_Culture->Prepare_Solutions Setup_Rig 3. Mount Coverslip & Establish Perfusion Prepare_Solutions->Setup_Rig Patch_Cell 4. Obtain GΩ Seal & Establish Whole-Cell Mode Setup_Rig->Patch_Cell Record_Control 5. Record Control Current (Activate with low pH) Patch_Cell->Record_Control Apply_APETx2 6. Perfuse with APETx2 Record_Control->Apply_APETx2 Record_Test 7. Record Current in Presence of APETx2 Apply_APETx2->Record_Test Washout 8. Washout with Control Solution Record_Test->Washout Analyze 9. Data Analysis (Calculate % Inhibition, IC50) Washout->Analyze End Analyze->End

Caption: Workflow for assessing APETx2 effects using whole-cell patch-clamp.

References

Preparing APETx2 TFA Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APETx2, a 42-amino acid peptide toxin isolated from the sea anemone Anthopleura elegantissima, is a potent and selective inhibitor of Acid-Sensing Ion Channel 3 (ASIC3).[1][2][3][4] This property makes it a valuable pharmacological tool for investigating the physiological and pathological roles of ASIC3, particularly in pain perception.[5][6][7] APETx2 TFA (Trifluoroacetic acid salt) is a common commercially available form of this peptide, resulting from its purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][8] These application notes provide detailed protocols for the preparation, handling, and experimental use of this compound solutions.

Physicochemical Properties and Selectivity

APETx2 is a basic peptide with a molecular weight of approximately 4561.13 Da.[9] It contains three disulfide bridges that are crucial for its structure and function. The trifluoroacetate (B77799) counterions should be considered when calculating the precise molecular weight for solution preparation.

APETx2 Potency and Selectivity

APETx2 exhibits high potency for rat and human ASIC3 homomeric channels and also inhibits certain ASIC3-containing heteromeric channels.[1][3][9] Its selectivity profile makes it a superior tool compared to non-selective ASIC inhibitors.

Target ChannelSpeciesIC50 Value
Homomeric ASIC3 Rat63 nM[1][3][9][10]
Human175 nM[1]
Heteromeric ASIC2b+3 Rat117 nM[1][3][9]
Heteromeric ASIC1b+3 Rat0.9 µM[1][3][9]
Heteromeric ASIC1a+3 Rat2.0 µM[1][3][9]
Homomeric ASIC1a, ASIC1b, ASIC2a RatNo significant effect[1]

Handling and Storage of this compound

Proper handling and storage are critical to maintain the stability and activity of this compound.

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C or -80°CLong-termProtect from moisture.
Stock Solution -20°C or -80°CUp to several monthsAvoid repeated freeze-thaw cycles. Aliquot into single-use volumes.
Working Solution 2-8°CShort-term (days)Prepare fresh from stock solution before each experiment.

Protocols for Preparing this compound Solutions

The TFA salt of APETx2 is generally soluble in aqueous solutions. However, the optimal solvent and procedure may vary depending on the final application.

Materials
  • This compound (lyophilized powder)

  • Sterile, nuclease-free water (for in vitro assays)

  • Sterile saline (0.9% NaCl) (for in vivo studies)

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for peptides with solubility issues)

  • Low-protein-binding polypropylene (B1209903) tubes

  • Calibrated pipettes

Protocol 1: Reconstitution of this compound for In Vitro Assays (e.g., Electrophysiology)

This protocol is designed to prepare a high-concentration stock solution suitable for dilution into physiological buffers for in vitro experiments.

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the required volume of sterile, nuclease-free water to the vial to achieve the desired stock concentration (e.g., 1 mM). Gently vortex or pipette up and down to dissolve the peptide completely.

  • Aliquoting: Aliquot the stock solution into single-use, low-protein-binding polypropylene tubes. This minimizes waste and prevents degradation from multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C until use.

Protocol 2: Preparation of this compound for In Vivo Administration

This protocol outlines the preparation of this compound for direct administration in animal models.

  • Reconstitution: Reconstitute the lyophilized this compound in sterile saline (0.9% NaCl) to the desired final concentration for injection. The concentration will depend on the specific experimental design and administration route (e.g., intramuscular, intrathecal).

  • Verification of Solubility: Ensure the peptide is fully dissolved before administration. If solubility is an issue, a small amount of an intermediate solvent like DMSO can be used before final dilution in saline, but the final DMSO concentration should be kept low to avoid toxicity.

  • Fresh Preparation: It is recommended to prepare the solution fresh on the day of the experiment.

Note on TFA: For most applications, the presence of TFA at typical concentrations will not interfere with the experimental results. However, for highly sensitive assays, TFA removal might be necessary. This can be achieved through methods such as salt exchange with hydrochloric acid followed by lyophilization.[11][12][13]

Experimental Methodologies

Electrophysiological Recording in Xenopus Oocytes

This method is commonly used to characterize the inhibitory effect of APETx2 on ASIC channels.

  • Oocyte Preparation and cRNA Injection: Prepare Xenopus laevis oocytes and inject them with cRNA encoding the desired ASIC subunit(s).

  • Electrophysiological Recording: Use a two-electrode voltage-clamp technique to record whole-cell currents.

  • Application of APETx2: Perfuse the oocytes with a control solution, followed by a solution containing the desired concentration of APETx2.[1] The toxin-containing solution is typically perfused for a set duration (e.g., 30 seconds) before the acidic stimulus.[1][14]

  • Acidic Stimulation: Induce channel activation by rapidly changing the pH of the perfusion solution (e.g., from pH 7.4 to pH 6.0).[1][14]

  • Data Analysis: Measure the peak current amplitude in the presence and absence of APETx2 to determine the percentage of inhibition and calculate the IC50 value.

In Vivo Administration for Pain Models

APETx2 can be used to investigate the role of ASIC3 in pain.

  • Animal Model: Utilize established animal models of pain, such as the acid-induced muscle pain model or the complete Freund's adjuvant (CFA) inflammatory pain model.[5]

  • Administration: Administer the prepared APETx2 solution via the desired route, such as intramuscular (i.m.) or intrathecal (i.t.) injection.[5][10] Dosages will need to be optimized for the specific model and research question.

  • Behavioral Testing: Assess pain-related behaviors at different time points after APETx2 administration.

  • Data Analysis: Compare the behavioral responses of animals treated with APETx2 to control groups to evaluate its analgesic effects.

Signaling Pathway and Experimental Workflow

APETx2 Mechanism of Action

APETx2 directly inhibits the ASIC3 channel by acting on its external side.[1][10] This blockade prevents the influx of cations (primarily Na+) that occurs in response to extracellular acidification, thereby inhibiting the depolarization of sensory neurons involved in pain signaling.

APETx2_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space APETx2 APETx2 ASIC3 ASIC3 Channel APETx2->ASIC3 inhibits H+ H⁺ (Acidosis) H+->ASIC3 activates Na_ion Na⁺ Influx ASIC3->Na_ion allows Depolarization Neuronal Depolarization Na_ion->Depolarization Pain_Signal Pain Signal Transduction Depolarization->Pain_Signal

Caption: Mechanism of APETx2 inhibition of ASIC3-mediated pain signaling.

Experimental Workflow for APETx2 Solution Preparation and Use

The following diagram outlines the general workflow from receiving lyophilized this compound to its application in experiments.

APETx2_Workflow start Receive Lyophilized This compound storage_lyo Store at -20°C or -80°C start->storage_lyo reconstitution Reconstitute in appropriate solvent (e.g., sterile water, saline) storage_lyo->reconstitution storage_stock Store Stock Solution at -20°C or -80°C (Aliquot for single use) reconstitution->storage_stock prep_working Prepare Working Solution (Dilute from stock) reconstitution->prep_working For immediate use storage_stock->prep_working invitro In Vitro Assay (e.g., Electrophysiology) prep_working->invitro invivo In Vivo Experiment (e.g., Pain Model) prep_working->invivo data_analysis Data Analysis invitro->data_analysis invivo->data_analysis

Caption: General workflow for preparing and using this compound solutions.

References

Troubleshooting & Optimization

optimizing APETx2 TFA concentration to avoid non-specific binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing APETx2 in their experiments. The primary focus is on optimizing APETx2 concentration and addressing potential issues arising from trifluoroacetic acid (TFA) contamination to prevent non-specific binding and ensure data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is APETx2 and what is its primary target?

APETx2 is a 42-amino acid peptide toxin originally isolated from the sea anemone Anthopleura elegantissima. Its primary target is the Acid-Sensing Ion Channel 3 (ASIC3), which it selectively and reversibly inhibits.[1][2][3][4] APETx2 interacts with the extracellular side of the ASIC3 channel.[1][2][3]

Q2: What are the known off-target effects or non-specific binding targets of APETx2?

While APETx2 is highly selective for ASIC3, it can also inhibit heteromeric channels containing the ASIC3 subunit, such as ASIC1a+3, ASIC1b+3, and ASIC2b+3, albeit with lower affinity.[3][4][5] It has been reported to have no effect on homomeric ASIC1a, ASIC1b, and ASIC2a channels.[3][4] At higher concentrations, non-specific effects on other ion channels or cellular components might be observed, potentially influenced by experimental conditions and the presence of contaminants like TFA.

Q3: Why is Trifluoroacetic Acid (TFA) a concern in my APETx2 experiments?

TFA is commonly used in the synthesis and purification of peptides like APETx2, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC).[6] As a result, commercially available APETx2 is often a TFA salt. Residual TFA in your peptide solution can:

  • Alter biological activity: TFA can affect the conformation and charge of the peptide, potentially influencing its binding to the target receptor.[7]

  • Induce cellular toxicity: Even at nanomolar concentrations, TFA can be toxic to cells in culture, leading to artifacts such as decreased cell proliferation.[6][7]

  • Interfere with assays: TFA can alter the pH of your experimental buffer and interfere with certain analytical techniques.[7]

Q4: What are the typical signs of non-specific binding or TFA interference in my experiments?

Symptoms that may indicate non-specific binding or issues with TFA include:

  • High background signal in binding assays.[8]

  • Poor reproducibility of results between experiments.[8]

  • Unexpected changes in cell viability or morphology.

  • Inconsistent dose-response curves.

  • Activation or inhibition of off-target channels at concentrations where APETx2 should be selective for ASIC3.

Troubleshooting Guide: Optimizing APETx2 Concentration and Mitigating TFA Effects

This guide provides a systematic approach to troubleshoot and optimize your experiments with APETx2, focusing on minimizing non-specific binding and TFA-related artifacts.

Issue 1: High Background or Non-Reproducible Results in Cell-Based Assays

Potential Cause:

  • The concentration of APETx2 used is too high, leading to off-target effects.

  • Residual TFA in the APETx2 stock solution is causing cellular stress or interfering with the assay.

Troubleshooting Steps:

  • Optimize APETx2 Concentration:

    • Recommendation: Perform a dose-response curve to determine the optimal concentration range for your specific cell type and assay. Start with concentrations around the reported IC50 for ASIC3 (e.g., 63 nM for rat ASIC3) and titrate up and down.[1][2][3]

    • Rationale: Using the lowest effective concentration will minimize the risk of engaging lower-affinity off-target receptors.

  • Address Potential TFA Interference:

    • Recommendation: If high concentrations of APETx2 are required, or if you suspect TFA is an issue, consider exchanging the TFA counter-ion for a more biologically compatible one, such as chloride (HCl) or acetate.

    • Rationale: Replacing TFA can reduce its direct effects on cell health and on the peptide's biological activity.[7] Detailed protocols for TFA removal are provided in the "Experimental Protocols" section.

Issue 2: Observed Activity on Non-Target ASIC Subtypes

Potential Cause:

  • The APETx2 concentration is sufficiently high to engage heteromeric ASIC channels containing the ASIC3 subunit.

  • The purity of the APETx2 preparation is insufficient.

Troubleshooting Steps:

  • Review APETx2 Selectivity Profile:

    • Recommendation: Compare your observed off-target effects with the known selectivity profile of APETx2 (see Table 1). Inhibition of ASIC1a+3, ASIC1b+3, or ASIC2b+3 is expected at higher concentrations.[3][4]

    • Rationale: This will help distinguish between expected off-target activity and potential non-specific binding to other unforeseen targets.

  • Verify Peptide Purity:

    • Recommendation: Ensure the purity of your APETx2 stock. If in doubt, repurify the peptide using an appropriate chromatographic method.

    • Rationale: Impurities from the synthesis process could be responsible for the observed non-specific effects.

Quantitative Data

Table 1: Inhibitory Concentration (IC50) of APETx2 on Various ASIC Subtypes

Channel SubtypeReported IC50
Rat Homomeric ASIC363 nM[1][2][3][4]
Human Homomeric ASIC3175 nM[4]
Heteromeric ASIC2b+3117 nM[3][4]
Heteromeric ASIC1b+30.9 µM[3][4]
Heteromeric ASIC1a+32 µM[3][4]
Homomeric ASIC1aNo effect[3][4]
Homomeric ASIC1bNo effect[3][4]
Homomeric ASIC2aNo effect[3][4]
Heteromeric ASIC2a+3No effect[3]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized APETx2 Peptide
  • Pre-equilibration: Bring the vial of lyophilized APETx2 to room temperature before opening to prevent condensation.

  • Solvent Selection: For initial stock solutions, use sterile, nuclease-free water or a buffer appropriate for your experiment (e.g., HEPES-buffered saline). For hydrophobic peptides, a small amount of DMSO can be used initially, followed by dilution with the aqueous buffer.[2]

  • Reconstitution: Add the calculated volume of solvent to the vial to achieve a desired stock concentration (e.g., 1 mM). Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking which can cause peptide aggregation.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Protocol 2: TFA Removal by Lyophilization with HCl

This protocol is designed to exchange the trifluoroacetate (B77799) counter-ion with chloride.

  • Dissolution: Dissolve the APETx2-TFA salt in 100 mM hydrochloric acid (HCl).

  • Incubation: Let the solution stand at room temperature for approximately 1 minute.[1][9]

  • Freezing: Rapidly freeze the solution using liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample until all the solvent is removed, resulting in the peptide hydrochloride salt.

  • Repetition: To ensure complete removal of TFA, this process may need to be repeated 2-3 times.[9]

Visualizations

ASIC3 Signaling Pathway in Nociceptors

ASIC3_Signaling_Pathway ASIC3 Signaling in Nociceptive Neurons Protons Extracellular Protons (H+) (Acidosis) ASIC3 ASIC3 Channel Protons->ASIC3 Activates Na_Ca_influx Na+ / Ca2+ Influx ASIC3->Na_Ca_influx Mediates Depolarization Membrane Depolarization Na_Ca_influx->Depolarization ActionPotential Action Potential Firing Depolarization->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal InflammatoryMediators Inflammatory Mediators (e.g., Bradykinin, Serotonin) PKC PKC Activation InflammatoryMediators->PKC Activates PKC->ASIC3 Sensitizes APETx2 APETx2 APETx2->ASIC3 Inhibits

Caption: Simplified signaling pathway of ASIC3 activation and its inhibition by APETx2.

Experimental Workflow for Optimizing APETx2 Usage

APETx2_Optimization_Workflow Workflow for APETx2 Experiment Optimization start Start: APETx2-TFA Peptide reconstitute Reconstitute Peptide (Protocol 1) start->reconstitute initial_exp Initial Experiment (Dose-response) reconstitute->initial_exp evaluate Evaluate Results: Reproducibility & Specificity initial_exp->evaluate success Proceed with Main Experiments evaluate->success Acceptable troubleshoot Troubleshoot: Non-specific Effects Observed evaluate->troubleshoot Unacceptable tfa_removal Perform TFA Removal (Protocol 2) troubleshoot->tfa_removal re_evaluate Re-run Dose-Response with TFA-free APETx2 tfa_removal->re_evaluate final_eval Final Evaluation re_evaluate->final_eval final_eval->success Acceptable final_eval->troubleshoot Still Unacceptable (Re-evaluate Purity/Assay)

Caption: A logical workflow for optimizing APETx2 experiments to avoid non-specific binding.

References

APETx2 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for APETx2. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure the reliability and reproducibility of your experimental results. The following troubleshooting guides and frequently asked questions (FAQs) focus on potential variability in experimental outcomes, with a particular emphasis on the influence of trifluoroacetic acid (TFA), a common counterion in commercially available synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is APETx2 and what is its primary mechanism of action?

APETx2 is a 42-amino acid peptide toxin originally isolated from the sea anemone Anthopleura elegantissima.[1][2][3] It is a selective and reversible inhibitor of Acid-Sensing Ion Channel 3 (ASIC3).[4] APETx2 acts on the extracellular side of the channel to directly inhibit its function without altering its unitary conductance.[1][2]

Q2: What are the known targets of APETx2?

APETx2 is most potent as an inhibitor of homomeric ASIC3 channels.[1][2][5] It also inhibits several heteromeric channels containing the ASIC3 subunit, albeit with lower affinities.[1][2][6] Notably, APETx2 has been shown to inhibit Nav1.8 and Nav1.2 channels at higher concentrations. It does not have significant effects on homomeric ASIC1a, ASIC1b, and ASIC2a channels.[1][2]

Q3: Why is Trifluoroacetic Acid (TFA) present in my APETx2 sample?

TFA is widely used in the solid-phase synthesis and purification of peptides like APETx2.[7][8] It acts as an ion-pairing agent during High-Performance Liquid Chromatography (HPLC) purification, resulting in the final peptide product being a TFA salt.[3][8][9]

Q4: Can TFA affect my experimental results?

Yes, residual TFA in peptide samples can be a source of experimental variability.[7] TFA itself can modulate the activity of certain ion channels. For instance, it has been shown to act as an allosteric modulator of glycine (B1666218) receptors and can activate ATP-sensitive potassium (K-ATP) channels.[7][10][11][12] While direct effects of TFA on ASIC channels are not well-documented, its potential to interact with other channels in your experimental system should be considered.

Troubleshooting Guide: APETx2 TFA Variability

This guide addresses common issues that may arise during experiments with APETx2, with a focus on mitigating variability potentially caused by TFA.

Issue 1: Inconsistent IC50 values for APETx2.

Potential Cause: The concentration of residual TFA may vary between different batches of APETx2 or due to different handling procedures. This can lead to off-target effects that interfere with the accurate determination of APETx2 potency.

Suggested Solutions:

  • Quantify Peptide Content: Ensure accurate determination of the active peptide concentration. The presence of TFA and other salts can affect the net peptide content. Consider using methods like amino acid analysis for precise quantification.

  • TFA Salt Exchange: For sensitive assays, consider exchanging the TFA counterion for a more biologically inert one, such as acetate (B1210297) or hydrochloride. This can be achieved through methods like dialysis or HPLC buffer exchange.

  • Control Experiments: Run control experiments with TFA alone at concentrations equivalent to those present in your APETx2 stock solution to assess its direct effects on your experimental system.

Issue 2: Unexpected or off-target effects observed.

Potential Cause: As mentioned, TFA can modulate other ion channels.[7][10] If your experimental system expresses channels sensitive to TFA, you may observe effects that are not directly related to ASIC3 inhibition by APETx2.

Suggested Solutions:

  • Review Literature on TFA Effects: Familiarize yourself with the known pharmacological effects of TFA on various ion channels to anticipate potential off-target effects in your specific cellular or tissue model.

  • Use a Different APETx2 Salt Form: If available, try sourcing APETx2 as an acetate or hydrochloride salt to minimize the confounding effects of TFA.

  • Specific Antagonists for Off-Target Channels: If you suspect TFA is modulating a specific off-target channel, use a known antagonist for that channel to confirm the source of the unexpected effect.

Issue 3: Poor solubility or stability of APETx2.

Potential Cause: APETx2 is a peptide and its solubility can be influenced by the pH and composition of the solvent. While generally soluble in water and saline buffers, issues can arise.[13] The presence of TFA can also influence its stability over time.

Suggested Solutions:

  • Proper Storage: Store lyophilized APETx2 at -20°C as recommended.

  • Reconstitution: For reconstitution, use high-purity water or a buffer system appropriate for your experiment. Some suppliers suggest first dissolving hydrophobic peptides in a small amount of organic solvent like DMSO before dilution.[4]

  • Fresh Solutions: Prepare fresh working solutions of APETx2 for each experiment to avoid degradation.

Data and Protocols

APETx2 Inhibitory Activity (IC50)
Target ChannelSpeciesIC50Reference
Homomeric ASIC3Rat63 nM[1][2][4]
Homomeric ASIC3Human175 nM[1][2]
Heteromeric ASIC2b+3Rat117 nM[1][2][6]
Heteromeric ASIC1b+3Rat0.9 µM[1][2][6]
Heteromeric ASIC1a+3Rat2 µM[1][2][6]
Nav1.8-~2 µM[13]
Experimental Protocol: Electrophysiological Recording of ASIC3 Currents

This is a generalized protocol for recording ASIC3 currents in a heterologous expression system (e.g., Xenopus oocytes or mammalian cells) to assess the inhibitory effect of APETx2.

  • Cell Preparation: Culture and transfect cells with the appropriate ASIC3 subunit cDNA. For Xenopus oocytes, inject the cRNA.

  • Electrophysiology Setup: Use standard whole-cell patch-clamp or two-electrode voltage-clamp techniques.

  • Solutions:

    • External Solution (pH 7.4): Standard physiological saline (e.g., Hanks' Balanced Salt Solution).

    • Activating Solution (e.g., pH 6.0): External solution with the pH adjusted to the desired acidic level to activate ASIC3 channels.

    • APETx2 Solution: Prepare stock solutions of APETx2 in the external solution at various concentrations.

  • Recording Procedure:

    • Establish a stable whole-cell recording.

    • Obtain a baseline current by perfusing the cell with the external solution (pH 7.4).

    • Apply the activating solution (pH 6.0) to elicit a control ASIC3 current.

    • Wash the cell with the external solution until the current returns to baseline.

    • Pre-incubate the cell with the APETx2 solution for a defined period (e.g., 1-2 minutes).

    • Co-apply the activating solution and the APETx2 solution and record the inhibited current.

    • Washout APETx2 with the external solution to check for reversibility.

  • Data Analysis: Measure the peak amplitude of the ASIC3 current before and after APETx2 application. Calculate the percentage of inhibition and generate a dose-response curve to determine the IC50 value.

Visualizations

APETx2_Signaling_Pathway cluster_membrane cluster_intracellular Intracellular Space APETx2 APETx2 ASIC3 ASIC3 Channel (Closed) APETx2->ASIC3 inhibits Protons H+ Protons->ASIC3 binds ASIC3_Open ASIC3 Channel (Open) ASIC3->ASIC3_Open conformational change Na_ion Na+ influx ASIC3_Open->Na_ion allows

Caption: APETx2 inhibition of the ASIC3 signaling pathway.

Experimental_Workflow start Start prep Prepare Cells (e.g., transfect with ASIC3) start->prep record_control Record Control ASIC3 Current (pH 6.0) prep->record_control apply_apetx2 Apply APETx2 record_control->apply_apetx2 record_inhibited Record Inhibited ASIC3 Current apply_apetx2->record_inhibited washout Washout APETx2 record_inhibited->washout analyze Analyze Data (Calculate % Inhibition, IC50) washout->analyze decision TFA Variability? analyze->decision end End decision->end No troubleshoot Troubleshoot: - Quantify Peptide - TFA Exchange - Run Controls decision->troubleshoot Yes troubleshoot->prep

Caption: Troubleshooting workflow for APETx2 experiments.

References

quality control and purity assessment of synthetic APETx2 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the quality control and purity assessment of synthetic APETx2 TFA.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound, and why is the TFA counter-ion present?

A: APETx2 is a 42-amino acid peptide toxin originally isolated from the sea anemone Anthopleura elegantissima. It is a potent and selective inhibitor of the acid-sensing ion channel 3 (ASIC3), making it a valuable tool for pain research.[1] Synthetic APETx2 is produced using solid-phase peptide synthesis (SPPS). Trifluoroacetic acid (TFA) is a strong acid used during the final cleavage step to release the synthesized peptide from the solid resin and during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3][4] During this process, the positively charged amino groups on the peptide (the N-terminus and the side chains of basic residues like Lysine and Arginine) form ionic interactions with the negatively charged trifluoroacetate (B77799) anion. Lyophilization removes volatile, unbound TFA, but the ionically bound TFA remains, forming a peptide-TFA salt.[2][3]

Q2: What is the expected purity of synthetic this compound?

A: Commercially available synthetic this compound is typically offered at a purity of ≥95% or higher, as determined by RP-HPLC. Some suppliers may provide batches with purity levels exceeding 98%.[5] It is crucial to refer to the certificate of analysis (CoA) provided by the manufacturer for batch-specific purity data.

Q3: How do I correctly solubilize and store my lyophilized this compound powder?

A: For initial solubilization, it is recommended to first try dissolving the peptide in sterile, distilled water.[6] APETx2 is reported to be soluble up to 5 mg/ml in water. If solubility issues arise, particularly with hydrophobic peptides, a small amount of an organic solvent like DMSO can be used first, followed by dilution with your aqueous buffer.[6]

For long-term storage, the lyophilized powder should be kept in a sealed container, protected from light, at -20°C for up to one year or -80°C for up to two years.[5] Once in solution, it is best to prepare aliquots for daily experimental needs to avoid repeated freeze-thaw cycles. Peptide solutions can be stored at -80°C for up to 6 months or -20°C for one month.[5] One study noted that APETx2 is stable for months when dissolved in water and stored at 4°C.[7]

Q4: Can the TFA counter-ion interfere with my biological assays?

A: Yes, residual TFA in peptide preparations can be problematic. It can be toxic to cells in culture, potentially confounding results of cell-based assays.[8] TFA may also alter the secondary structure of the peptide or interfere with its biological activity.[2] For sensitive applications, such as cellular assays or in vivo studies, removal of TFA may be necessary.[3] Studies on ASIC3 channels have been successfully conducted using the TFA salt of APETx2, but it is important to consider potential effects and include appropriate controls.[9][10][11]

Quality Control and Purity Assessment

The two primary methods for assessing the purity and identity of synthetic APETx2 are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[12][13]

Data Presentation: Key Analytical Parameters
ParameterTypical Value / MethodSource
Purity Specification ≥95% - 98.54%[5]
Primary Purity Analysis Reverse-Phase HPLC (RP-HPLC)[12][14]
Identity Confirmation Mass Spectrometry (MALDI-TOF or ESI)[9][15]
Molecular Weight (Mono) Calculated: 4557.88 Da; Observed: 4557.96 Da[16]
Molecular Formula C₁₉₆H₂₈₀N₅₄O₆₁S₆
Amino Acid Sequence GTACSCGNSKGIYWFYRPSCPTDRGYTGSCRYFLGTCCTPAD
Disulfide Bridges Cys4-Cys37, Cys6-Cys30, Cys20-Cys38

Diagram: Standard Quality Control Workflow for Synthetic this compound

start Receive Lyophilized This compound solubilize Solubilization Test (small aliquot) start->solubilize hplc RP-HPLC Analysis solubilize->hplc ms Mass Spectrometry (MALDI-TOF or ESI-MS) hplc->ms check_purity Purity ≥ 95%? ms->check_purity check_mass Correct Mass? check_purity->check_mass Yes troubleshoot Troubleshoot (See Guide Below) check_purity->troubleshoot No proceed Proceed with Experiment check_mass->proceed Yes check_mass->troubleshoot No contact Contact Supplier troubleshoot->contact

A standard workflow for the initial quality control of synthetic this compound.

Troubleshooting Guides

Issue 1: Peptide Solubility Problems

Q: My this compound powder will not dissolve in water. What should I do?

A: Low solubility can be caused by the peptide's hydrophobic nature or aggregation. Follow these steps to troubleshoot:

  • Confirm Correct Solvent Choice: APETx2 is a basic peptide (pI ≈ 9.59), so it should be soluble in acidic aqueous solutions.[16] Always start with sterile, distilled water.[6] If that fails, try a dilute (10-30%) acetic acid solution.[6]

  • Use a Small Test Aliquot: Never use your entire peptide stock for initial solubility tests.

  • Gentle Agitation: Vortex or sonicate the vial gently. Sonication can help break up aggregates.

  • Hydrophobic Peptides: For very hydrophobic peptides that resist aqueous dissolution, you can first dissolve the peptide in a minimal amount of DMSO and then slowly add this solution to your aqueous buffer while stirring.[6] Be mindful that DMSO can be toxic to cells at higher concentrations.

  • Check for Contamination: In rare cases, insoluble material could indicate contamination from the synthesis process. Analyze the sample via HPLC and MS.

Diagram: Troubleshooting Peptide Solubility Issues

start Peptide fails to dissolve in water vortex Vortex / Sonicate start->vortex acid Try 10% Acetic Acid vortex->acid Still insoluble dissolved Peptide Dissolved vortex->dissolved Dissolves dmso Dissolve in minimal DMSO, then dilute in buffer acid->dmso Still insoluble acid->dissolved Dissolves dmso->dissolved Dissolves check_qc Still Insoluble: Re-check QC Data dmso->check_qc Still insoluble

A decision-making workflow for addressing peptide solubility challenges.

Issue 2: Unexpected Analytical Results

Q: My RP-HPLC chromatogram shows a purity of less than 95% or multiple peaks. What could these other peaks be?

A: Impurities in synthetic peptides are common and can arise from various stages of the synthesis and purification process.[13][17] Potential impurities include:

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions during synthesis.[18][19]

  • Truncated Sequences: Shorter peptide fragments that were not fully synthesized.

  • Oxidized Peptides: APETx2 contains a Tryptophan (Trp) residue which is susceptible to oxidation (+16 Da). Cysteine and Methionine residues, though not present in APETx2's primary sequence, are also prone to oxidation in other peptides.[18]

  • Incomplete Deprotection: Peptides still carrying protecting groups from the synthesis process.

  • Dimerization: Cysteine-rich peptides like APETx2 can form dimers, especially if the disulfide bonds are not correctly formed or are reduced.[19]

Troubleshooting Steps:

  • Analyze by Mass Spectrometry: Couple the HPLC to a mass spectrometer (LC-MS) to get the molecular weight of the species in each peak. This is the most effective way to identify the nature of the impurities.

  • Review Synthesis Report: If available, check the synthesis report for any steps that had low coupling efficiency, which might suggest likely deletion sequences.

  • Assess Storage Conditions: Improper storage (exposure to air, light, or repeated freeze-thaw cycles) can lead to degradation and oxidation.[18]

Q: My mass spectrum shows peaks other than the expected molecular weight for APETx2. What are they?

A: Besides the impurities mentioned above, mass spectrometry can reveal other species:

Observed Mass DifferencePotential Cause
+16 Da Oxidation (e.g., Tryptophan)[18]
+22 Da Sodium adduct (Na⁺)
+38 Da Potassium adduct (K⁺)
+52 Da Singly reduced/cyanylated isoform (if performing disulfide bridge analysis)[9]
-18 Da Dehydration
- (mass of an amino acid) Deletion sequence

Troubleshooting Steps:

  • Check for Adducts: Sodium and potassium adducts are common in mass spectrometry. Their presence does not necessarily indicate an impure peptide sample.

  • Identify Modifications: A +16 Da shift strongly suggests oxidation. Ensure the peptide has been stored under inert gas and protected from light.

  • Confirm Primary Sequence: A mass difference corresponding to an amino acid residue points to a deletion sequence impurity from the synthesis. This should correlate with a separate peak in the HPLC chromatogram.

Issue 3: Loss of Biological Activity

Q: My synthetic this compound shows lower than expected inhibitory activity on ASIC3 channels. What could be the cause?

A: A loss of biological activity can be traced back to several factors:

  • Incorrect Peptide Conformation: APETx2 has three critical disulfide bridges that are essential for its three-dimensional structure and function.[16] If the peptide is improperly folded or if the disulfide bonds have been reduced, its activity will be compromised.

  • Peptide Degradation: APETx2 is susceptible to degradation by proteases like trypsin and pepsin.[7] Ensure your experimental buffers are free from protease contamination. Stability can be monitored by running RP-HPLC on samples incubated over time.[7]

  • TFA Interference: As mentioned, high concentrations of TFA could potentially interfere with the peptide-channel interaction. Consider performing a TFA salt exchange if this is suspected.

  • Quantification Errors: Inaccurate determination of the peptide concentration will lead to incorrect IC₅₀ values. Ensure your quantification method is appropriate for peptides.

  • Experimental Conditions: The inhibitory activity of APETx2 on ASIC3 is pH-dependent. Ensure your assay pH and buffer conditions are consistent with published protocols (e.g., holding pH 7.4, activation at pH 6.0).[9]

Detailed Experimental Protocols

Protocol 1: Purity and Identity Analysis by RP-HPLC-MS

This protocol provides a general method for analyzing synthetic this compound. Optimization may be required based on the specific HPLC system and column.

  • Sample Preparation:

    • Prepare a stock solution of this compound in water at 1 mg/mL.

    • Dilute the stock solution to an appropriate concentration for injection (e.g., 0.1 mg/mL) using Mobile Phase A.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 x 250 mm).[9]

    • Mobile Phase A: 0.1% TFA in water.[9]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[9]

    • Flow Rate: 1 mL/min.[9]

    • Detection: UV absorbance at 220 nm and 280 nm.[9]

    • Gradient: A linear gradient from 10% to 40% Mobile Phase B over 30 minutes is a good starting point.[9] A shallower gradient (e.g., 20-40% B over 30 min) can be used for higher resolution.[9]

  • Mass Spectrometry Conditions (ESI-MS):

    • Couple the HPLC eluent to an electrospray ionization mass spectrometer.

    • Scan in positive ion mode over a mass range that includes the expected charge states of APETx2 (e.g., m/z 500-2000).

    • Analyze the resulting spectrum to confirm the monoisotopic mass of the main peak.

Protocol 2: TFA Removal by Lyophilization with HCl

This protocol is used to exchange the TFA counter-ion for a chloride ion, which is more biologically compatible.[2][8]

  • Dissolution: Dissolve the peptide in distilled water at a concentration of 1 mg/mL.[8]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[2][8]

  • Incubation: Let the solution stand at room temperature for at least one minute.[2][20]

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[2][20]

  • Lyophilization: Lyophilize the sample overnight until all liquid is removed.[2]

  • Repeat: To ensure complete exchange, re-dissolve the lyophilized powder in the dilute HCl solution and repeat the freezing and lyophilization steps at least two more times.[2][8]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in your desired experimental buffer.[21]

Protocol 3: Assessing Stability Against Proteases

This protocol, adapted from studies on APETx2 stability, can be used to assess its degradation by enzymes like trypsin.[7]

  • Sample Preparation:

    • Prepare a stock solution of APETx2 in trypsin buffer (e.g., 20 mM Tris, 5 mM EDTA, pH 8.0) to a final concentration of 20 µM.[7]

  • Reaction Initiation:

    • Start the reaction by adding trypsin to the peptide solution (e.g., 1 µg of trypsin).[7]

    • Incubate the reaction mixture at 37°C.[7]

  • Time Points:

    • Take aliquots (e.g., 35 µL) at various time points (e.g., 0, 0.5, 1, 2, 4, 12, 24, and 48 hours).[7]

  • Quenching:

    • Stop the reaction in each aliquot by adding an equal volume of 0.2% TFA.[7]

  • Analysis:

    • Analyze each quenched time point sample by RP-HPLC.

    • Monitor the decrease in the area of the main APETx2 peak over time to determine the rate of degradation.

References

addressing reversibility issues with APETx2 TFA in electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: APETx2 TFA in Electrophysiology

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals using this compound to study Acid-Sensing Ion Channel 3 (ASIC3). The primary focus is on addressing the challenges related to the reversibility of the toxin's effects in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is APETx2 and what is its primary mechanism of action?

A1: APETx2 is a 42-amino-acid peptide toxin isolated from the sea anemone Anthopleura elegantissima.[1][2] It functions as a selective and potent inhibitor of ASIC3 homomeric channels and various ASIC3-containing heteromeric channels.[1][2][3] APETx2 acts on the external side of the channel, directly inhibiting it without altering its unitary conductance.[1][3][4]

Q2: Is the inhibitory effect of APETx2 on ASIC3 reversible?

A2: Yes, the inhibition of ASIC3 by APETx2 is documented to be reversible.[1][2][3][5][6] Several studies have demonstrated rapid and complete washout under ideal experimental conditions.[4][7] However, achieving full and timely reversal can be challenging in practice.

Q3: What is the reported IC₅₀ of APETx2 for ASIC3?

A3: The half-maximal inhibitory concentration (IC₅₀) for rat ASIC3 is approximately 63 nM.[1][3][4][5] For human ASIC3, the IC₅₀ is about 175 nM.[3][4] The affinity can vary for different heteromeric ASIC channels.[1][2][3][8]

Q4: I am observing incomplete or very slow reversal of the APETx2 effect. What are the potential causes?

A4: Several factors can contribute to poor reversibility:

  • Peptide Adsorption: Peptides like APETx2 can stick to the surfaces of your perfusion system (e.g., tubing, reservoirs, recording chamber), leading to a slow leak of the toxin even during washout.

  • Insufficient Washout Duration: The washout period may not be long enough to completely clear the toxin from the vicinity of the cell.

  • Concentration Effects: Higher concentrations of APETx2 may require significantly longer washout times for full recovery.

  • Toxin Stability: While APETx2 is a stable peptide due to its disulfide bridges, degradation over time in experimental solutions could potentially lead to products with different binding kinetics.[9]

  • Off-Target Effects: At higher concentrations (in the micromolar range), APETx2 can also inhibit voltage-gated sodium channels (Nav), which might complicate the interpretation of washout on neuronal excitability.[7]

Troubleshooting Guide: Reversibility Issues

This guide provides a step-by-step approach to diagnosing and resolving incomplete washout of APETx2.

Problem: ASIC3 current does not return to baseline after APETx2 application and subsequent washout.

Step 1: Evaluate and Optimize the Perfusion System

Peptide adsorption to tubing is a common cause of persistent effects.

  • Recommendation 1: Pre-treat the Perfusion System. Before the experiment, flush the entire perfusion system with a solution containing a "passivating" agent like bovine serum albumin (BSA) (e.g., 0.1-1% BSA in your external solution) for 15-30 minutes. This can block non-specific binding sites. Follow this with a thorough flush with the standard external solution before applying APETx2.

  • Recommendation 2: Minimize Tubing Length and Use Inert Materials. Use the shortest possible length of tubing. Prefer materials known for low protein binding, such as PTFE (Teflon) or PEEK, over silicone or Tygon where possible.

  • Recommendation 3: Increase Perfusion Rate. During the washout phase, increase the flow rate of the external solution to facilitate faster clearance of the toxin from the recording chamber.

Step 2: Optimize the Washout Protocol
  • Recommendation 1: Extend Washout Duration. While some studies report rapid reversal, this is often in optimized systems.[4][7] Systematically extend your washout period. Start with at least 10-15 minutes and monitor the current recovery.

  • Recommendation 2: Use a "Dummy" Channel. If you suspect your system, perform a control experiment where the APETx2-containing solution is run through the perfusion lines but directed to waste instead of the recording chamber. Then, switch to the washout solution and record from a cell. If you still see an effect, it confirms that the toxin is leaching from the system components.

Step 3: Review APETx2 Preparation and Handling
  • Recommendation 1: Use the Lowest Effective Concentration. Determine the minimal concentration of APETx2 required to achieve the desired level of inhibition to facilitate easier washout.

  • Recommendation 2: Prepare Fresh Aliquots. APETx2 is a stable peptide, but repeated freeze-thaw cycles or prolonged storage in solution at 4°C can lead to degradation.[9] Use fresh aliquots for each experiment. When dissolving, consider manufacturer advice, which may suggest using organic solvents like acetonitrile (B52724) for initial solubilization before dilution in aqueous buffers.[5]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of APETx2 on various ASIC channel subtypes.

Channel SubtypeSpeciesIC₅₀ ValueCitation(s)
Homomeric ASIC3 Rat63 nM[1][2][3][4][5]
Homomeric ASIC3 Human175 nM[3][4]
Heteromeric ASIC2b+3 Rat117 nM[1][2][3]
Heteromeric ASIC1b+3 Rat0.9 µM[1][2][3]
Heteromeric ASIC1a+3 Rat2.0 µM[1][2][3]
ASIC-like current (Sensory Neurons) Rat216 nM[1][2][3]
Voltage-gated Sodium Channel (Nav1.8) Rat~2.6 µM[7]

Experimental Protocols

Protocol 1: Standard Whole-Cell Patch-Clamp Protocol for Testing APETx2 Reversibility
  • Cell Preparation: Culture cells expressing the ASIC3 channel of interest (e.g., CHO or HEK cells) or primary sensory neurons.

  • Solutions:

    • External Solution (pH 7.4): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose.

    • Internal Solution: 120 mM KCl, 5 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 4 mM ATP-Mg.

    • Activating Solution (pH 6.0): External solution with pH adjusted to 6.0 using MES acid.

    • Toxin Solution: this compound diluted to the desired final concentration (e.g., 100 nM) in the external solution (pH 7.4).

  • Electrophysiology:

    • Establish a stable whole-cell recording with a gigaohm seal and low series resistance (<15 MΩ).

    • Hold the cell at -60 mV.

    • Obtain a stable baseline current by applying the activating solution (pH 6.0) for 2-5 seconds, followed by a washout with the external solution (pH 7.4) for at least 60 seconds. Repeat this 3-5 times to ensure a consistent response.

    • Apply the APETx2 Toxin Solution for 30-60 seconds.

    • While still in the presence of APETx2, apply the activating solution (pH 6.0) to measure the inhibited current.

    • Initiate the washout phase by perfusing with the standard external solution (pH 7.4) for an extended period (e.g., 10-20 minutes).

    • Periodically (e.g., every 2 minutes) apply the activating solution (pH 6.0) to monitor the extent of current recovery.

    • Calculate the percent inhibition and the percent recovery relative to the baseline current.

Visualizations

Signaling Pathway and Experimental Workflow

APETx2_Mechanism_Workflow cluster_0 Mechanism of Action cluster_1 Electrophysiology Workflow APETx2 APETx2 Toxin ASIC3 ASIC3 Channel (Extracellular Domain) APETx2->ASIC3 Binds to IonFlow Na+ Influx (Channel Open) ASIC3->IonFlow Allows Block Conformational Change (Inhibition) ASIC3->Block Induces Block->IonFlow Prevents Protons Acidic pH (H+) Protons->ASIC3 Activates Start Establish Stable Whole-Cell Recording Baseline Record Baseline Current (pH 6.0 Pulses) Start->Baseline ApplyToxin Apply APETx2 (30-60s) Baseline->ApplyToxin MeasureInhibition Measure Inhibited Current (pH 6.0 Pulse) ApplyToxin->MeasureInhibition Washout Initiate Washout (pH 7.4, >10 min) MeasureInhibition->Washout MonitorRecovery Monitor Current Recovery (Periodic pH 6.0 Pulses) Washout->MonitorRecovery MonitorRecovery->Washout Continue if incomplete End Analysis: % Inhibition, % Recovery MonitorRecovery->End

Caption: Mechanism of APETx2 inhibition of ASIC3 and a typical experimental workflow for testing reversibility.

Troubleshooting Logic for Reversibility Issues

Troubleshooting_Washout Start Problem: Incomplete APETx2 Washout CheckSystem Is the perfusion system prone to peptide adsorption? Start->CheckSystem CheckDuration Is washout duration >10 minutes? CheckSystem->CheckDuration No Action_System 1. Pre-treat system with BSA. 2. Use inert tubing (PTFE). 3. Increase perfusion rate. CheckSystem->Action_System Yes CheckConcentration Is APETx2 concentration as low as effective? CheckDuration->CheckConcentration Yes Action_Duration Extend washout period. Monitor recovery over 20-30 mins. CheckDuration->Action_Duration No Action_Concentration Perform dose-response to find minimal effective concentration. CheckConcentration->Action_Concentration No Resolved Problem Resolved CheckConcentration->Resolved Yes Action_System->CheckDuration Action_Duration->CheckConcentration Action_Concentration->Resolved

Caption: A decision tree for troubleshooting incomplete washout of APETx2 in electrophysiology experiments.

References

Validation & Comparative

validating the inhibitory effect of synthetic APETx2 TFA vs native toxin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of synthetic APETx2 trifluoroacetate (B77799) (TFA) and native APETx2 on acid-sensing ion channel 3 (ASIC3). The information presented is supported by experimental data to validate the performance of the synthetic peptide against its natural counterpart.

Acid-sensing ion channels (ASICs) are neuronal, proton-gated cation channels that are implicated in pain perception, particularly in the context of acidosis associated with inflammation and tissue injury. Among the different subunits, ASIC3 is a key player in detecting pH changes in the peripheral nervous system. APETx2, a 42-amino acid peptide toxin isolated from the sea anemone Anthopleura elegantissima, is a potent and selective inhibitor of ASIC3-containing channels.[1][2] This property makes APETx2 a valuable pharmacological tool for studying the physiological roles of ASIC3 and a potential therapeutic agent for pain management.

The limited availability of native APETx2 from its natural source has necessitated the development of a synthetic version. This guide evaluates the bioactivity of synthetic APETx2 TFA in comparison to the native toxin, focusing on their inhibitory effects on ASIC3 channels.

Comparative Inhibitory Potency

Electrophysiological studies have been conducted to determine the half-maximal inhibitory concentration (IC₅₀) of both native and synthetic APETx2 on rat ASIC3 channels expressed heterologously in Xenopus oocytes. The results demonstrate that synthetic this compound exhibits a nearly identical inhibitory potency to the native toxin.

Toxin VersionIC₅₀ on Rat ASIC3Experimental System
Native APETx2 63 nMXenopus oocytes
Synthetic APETx2 67 nMXenopus oocytes
Synthetic APETx2 57 nMXenopus oocytes

Data compiled from multiple independent studies.

The slight variations in the reported IC₅₀ values for the synthetic peptide are within the expected range of experimental variability. These findings validate that the chemical synthesis and purification process, which results in a TFA salt, does not significantly compromise the inhibitory activity of APETx2 on its primary target, ASIC3.

Selectivity Profile of APETx2

APETx2 is highly selective for ASIC3-containing channels over other ASIC subtypes. This selectivity is a crucial attribute for its use as a specific pharmacological probe. The following table summarizes the IC₅₀ values of APETx2 for various homomeric and heteromeric ASIC channels.

Channel SubtypeIC₅₀
Homomeric rat ASIC3 63 nM
Homomeric human ASIC3 175 nM
Heteromeric ASIC2b+3 117 nM
Heteromeric ASIC1b+3 0.9 µM
Heteromeric ASIC1a+3 2.0 µM
Homomeric ASIC1a, ASIC1b, ASIC2a No effect

The data indicates that while APETx2 is most potent on homomeric ASIC3, it also inhibits heteromeric channels containing the ASIC3 subunit, albeit with lower affinity.

Mechanism of Action

APETx2 acts as a gating modifier of ASIC3 channels. It binds to the extracellular side of the channel and inhibits the proton-evoked current.[1] Importantly, studies have shown that APETx2 does not alter the unitary conductance of the channel. This suggests that the toxin does not block the pore but rather modulates the channel's gating mechanism, preventing it from opening in response to a drop in extracellular pH. The inhibition by APETx2 is reversible, with the channel function being restored after washout of the toxin.

Signaling Pathway and Experimental Workflow

To understand the context in which APETx2 is studied, the following diagrams illustrate the ASIC3 signaling pathway in pain perception and a typical experimental workflow for comparing the inhibitory effects of native and synthetic toxins.

ASIC3_Signaling_Pathway ASIC3 Signaling Pathway in Nociception cluster_stimuli Nociceptive Stimuli cluster_neuron Sensory Neuron cluster_inhibition Inhibition Tissue_Acidosis Tissue Acidosis (↓ pH) ASIC3 ASIC3 Channel Tissue_Acidosis->ASIC3 Activates Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->ASIC3 Sensitizes Depolarization Membrane Depolarization ASIC3->Depolarization Na+ influx Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Perception Pain Perception Action_Potential->Pain_Perception Signal to CNS APETx2 APETx2 (Native or Synthetic) APETx2->ASIC3 Inhibits

Caption: ASIC3 signaling in pain and its inhibition by APETx2.

Experimental_Workflow Workflow for Comparing APETx2 Activity cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Expression_System Heterologous Expression (Xenopus oocytes or COS cells) cRNA_Injection ASIC3 cRNA Injection Expression_System->cRNA_Injection Electrophysiology Two-Electrode Voltage Clamp or Patch-Clamp cRNA_Injection->Electrophysiology Data_Acquisition Record ASIC3 Currents Electrophysiology->Data_Acquisition pH_Application Application of Acidic Solution (e.g., pH 6.0) pH_Application->Electrophysiology Toxin_Application Application of Native or Synthetic APETx2 Toxin_Application->Electrophysiology Dose_Response Generate Dose-Response Curves Data_Acquisition->Dose_Response IC50_Calculation Calculate IC₅₀ Values Dose_Response->IC50_Calculation Comparison Compare Potency and Kinetics IC50_Calculation->Comparison

Caption: Experimental workflow for APETx2 comparison.

Experimental Protocols

The validation of synthetic this compound's inhibitory effect relies on robust experimental protocols. Below is a generalized methodology based on published studies.

Heterologous Expression of ASIC3 Channels
  • Cell Preparation: Oocytes are surgically removed from Xenopus laevis frogs and treated with collagenase to remove the follicular layer. For mammalian cell expression, cell lines such as COS-7 or HEK293 are cultured under standard conditions.

  • cRNA/cDNA Preparation: The cDNA encoding the rat or human ASIC3 subunit is subcloned into an appropriate expression vector. For oocyte expression, the plasmid is linearized, and cRNA is synthesized in vitro. For mammalian cells, the expression plasmid is transfected using standard lipid-based or electroporation methods.

  • Injection/Transfection: A defined amount of ASIC3 cRNA is injected into the cytoplasm of prepared oocytes. For mammalian cells, they are transfected with the ASIC3-containing plasmid. The cells are then incubated for 24-72 hours to allow for channel expression.

Electrophysiological Recording
  • Cell Mounting and Solutions: An oocyte or a transfected cell is placed in a recording chamber and continuously perfused with a standard bath solution (e.g., ND96 for oocytes). The pH of the solutions is buffered, typically at a holding pH of 7.4.

  • Recording Technique:

    • Two-Electrode Voltage Clamp (for oocytes): Two microelectrodes are impaled into the oocyte to clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Whole-Cell Patch-Clamp (for mammalian cells): A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to gain electrical access to the cell's interior. The membrane potential is clamped at a desired holding potential.

  • Current Elicitation: ASIC3 currents are activated by rapidly switching the perfusion solution from the holding pH (7.4) to an acidic pH (e.g., 6.0).

  • Toxin Application: To determine the inhibitory effect, cells are pre-incubated with varying concentrations of either native or synthetic APETx2 for a short period (e.g., 1-2 minutes) before the application of the acidic stimulus.

  • Data Analysis: The peak amplitude of the acid-evoked current is measured in the absence and presence of the toxin. The percentage of inhibition is calculated, and dose-response curves are generated to determine the IC₅₀ value.

A Note on Trifluoroacetic Acid (TFA)

Synthetic peptides are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC), where TFA is a common ion-pairing agent. As a result, the final lyophilized peptide is a TFA salt. While the data presented here indicates that synthetic this compound is equipotent to the native toxin, researchers should be aware that TFA can, in some instances, have biological effects or alter the peptide's secondary structure. For sensitive in vivo or cell-based assays, it is advisable to consider salt exchange (e.g., to acetate (B1210297) or hydrochloride) or to run appropriate vehicle controls to rule out any confounding effects of TFA.

Conclusion

The available experimental evidence strongly supports the validation of synthetic this compound as a reliable and potent substitute for the native toxin. The comparable IC₅₀ values and the shared mechanism of action on ASIC3 channels confirm that the synthetic version faithfully mimics the biological activity of its natural counterpart. This validation is crucial for the scientific community, as it ensures the continued availability of a high-quality pharmacological tool for the investigation of ASIC3 function and its role in pain and other physiological processes. Researchers can confidently use synthetic this compound in their studies, keeping in mind the general considerations for the use of synthetic peptides, including the potential influence of counter-ions like TFA.

References

comparative analysis of APETx2 TFA and non-peptide ASIC3 modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of APETx2 TFA and Non-Peptide ASIC3 Modulators for Researchers and Drug Development Professionals.

This guide provides a detailed comparison between APETx2 trifluoroacetate (B77799) (TFA), a peptide-based modulator, and various non-peptide small molecule modulators of the Acid-Sensing Ion Channel 3 (ASIC3). The focus is on their performance, with supporting experimental data and protocols to aid researchers in selecting the appropriate tool for their studies.

Introduction to ASIC3 and its Modulators

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels that are activated by a drop in extracellular pH. Among them, ASIC3 is predominantly expressed in peripheral sensory neurons and is implicated in pain signaling, particularly in response to ischemia, inflammation, and muscle damage. Consequently, ASIC3 has emerged as a promising therapeutic target for the development of novel analgesics.

Modulators of ASIC3 can be broadly categorized into two classes: peptide toxins, such as APETx2, and synthetic non-peptide small molecules. APETx2 is a 42-amino acid peptide isolated from the sea anemone Anthopleura elegantissima. It is a potent and relatively selective inhibitor of ASIC3 homomers and some ASIC3-containing heteromers. Non-peptide modulators are synthetically derived small molecules that offer potential advantages in terms of oral bioavailability and manufacturing scalability.

Quantitative Comparison of Modulator Potency

The following table summarizes the inhibitory potency (IC50) of APETx2 and selected non-peptide modulators on human ASIC3 channels. The data is compiled from various electrophysiological studies.

Modulator Type Potency (IC50) Target Species Reference
APETx2 Peptide63 nM - 2 µMHuman, Rat
A-317567 Non-peptide~10 µMRat
RU-1355 Non-peptide~5 µMHuman
GMQ Non-peptide~13 µM (activator)Human

Note: IC50 values can vary depending on the experimental conditions, such as the pH used to activate the channel and the specific splice variant of ASIC3 being studied.

Selectivity Profile

A crucial aspect of any pharmacological tool is its selectivity. The table below compares the selectivity of APETx2 and non-peptide modulators against other ASIC channel subtypes.

Modulator ASIC1a ASIC1b ASIC2a Other Channels
APETx2 Weakly inhibitsInhibitsNo effectInhibits Nav1.8 at higher concentrations
A-317567 InhibitsInhibitsNo effect
RU-1355 Weakly inhibitsNot reportedNot reported

Experimental Protocols

The characterization of ASIC3 modulators predominantly relies on electrophysiological techniques to measure ion channel activity.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is commonly used for studying ion channels expressed in Xenopus oocytes.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired ASIC3 channel subunit.

  • Incubation: Injected oocytes are incubated for 1-3 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard buffer solution (e.g., ND96).

    • Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.

    • The oocyte is clamped at a holding potential (e.g., -60 mV).

    • ASIC3 channels are activated by rapidly switching the perfusion solution to one with a lower pH (e.g., pH 6.8).

    • To test for inhibition, the modulator is pre-applied for a set duration before co-application with the acidic solution.

    • The peak inward current is measured, and the percentage of inhibition is calculated.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record ion channel activity from mammalian cells.

  • Cell Culture: A mammalian cell line (e.g., HEK293 or CHO) is transiently or stably transfected with the gene encoding ASIC3.

  • Cell Plating: Cells are plated onto glass coverslips for recording.

  • Recording:

    • A coverslip is placed in a recording chamber on an inverted microscope.

    • A glass micropipette with a fire-polished tip is filled with an internal solution and brought into contact with a cell.

    • A high-resistance seal is formed between the pipette and the cell membrane (giga-seal).

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a desired potential.

    • The external solution is rapidly exchanged to one with a low pH to activate ASIC3 channels, and the resulting current is recorded.

    • The effect of modulators is assessed by pre-application and co-application with the acidic stimulus.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the ASIC3 signaling pathway and a typical experimental workflow for modulator characterization.

ASIC3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons Low pH (H+) ASIC3 ASIC3 Channel Protons->ASIC3 Activates Na_Influx Na+ Influx ASIC3->Na_Influx Allows Depolarization Membrane Depolarization Na_Influx->Depolarization ActionPotential Action Potential (in Neurons) Depolarization->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal APETx2 APETx2 / Non-peptide Modulator APETx2->ASIC3 Inhibits Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture with ASIC3 Expression Electrophysiology_Setup Electrophysiology Setup (e.g., Patch Clamp) Cell_Culture->Electrophysiology_Setup Baseline Record Baseline Current Electrophysiology_Setup->Baseline Activation Apply Low pH to Activate ASIC3 Baseline->Activation Modulator_Application Apply Modulator Activation->Modulator_Application Washout Washout Activation->Washout Measure_Current Measure Peak Current Amplitude Activation->Measure_Current Modulator_Application->Activation Re-activate Modulator_Application->Measure_Current Washout->Activation Assess recovery Calculate_Inhibition Calculate % Inhibition Measure_Current->Calculate_Inhibition Dose_Response Generate Dose-Response Curve & Calculate IC50 Calculate_Inhibition->Dose_Response Modulator_Comparison cluster_attributes Key Attributes APETx2 APETx2 (Peptide) High Potency High Selectivity (relative) Poor Oral Bioavailability High Manufacturing Cost Potency Potency APETx2->Potency Generally Higher Selectivity Selectivity APETx2->Selectivity Often Higher Pharmacokinetics Pharmacokinetics APETx2->Pharmacokinetics Poor Production Production APETx2->Production More Complex NonPeptide Non-Peptide Modulators Variable Potency Variable Selectivity Potential for Oral Bioavailability Lower Manufacturing Cost NonPeptide->Potency Can be Optimized NonPeptide->Selectivity A Key Challenge NonPeptide->Pharmacokinetics Can be Engineered NonPeptide->Production More Scalable

APETx2 TFA: A Comparative Analysis of its Efficacy in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of APETx2 trifluoroacetate (B77799) (TFA), a selective peptide inhibitor of the Acid-Sensing Ion Channel 3 (ASIC3), in various preclinical pain models. The following sections detail the experimental data, protocols, and underlying mechanisms of action, offering a comprehensive overview for researchers in pain and analgesia.

Mechanism of Action: Targeting Acid-Sensing Ion Channels

APETx2, a 42-amino acid peptide originally isolated from the sea anemone Anthopleura elegantissima, is a potent and selective blocker of ASIC3 channels.[1][2][3][4] These channels are proton-gated cation channels predominantly expressed in peripheral sensory neurons and are implicated in pain perception, particularly in conditions associated with tissue acidosis, such as inflammation and ischemia.[1][4]

APETx2 TFA exerts its analgesic effects by inhibiting the activity of ASIC3-containing channels, which are activated by a drop in extracellular pH.[2][3] It has been shown to inhibit rat ASIC3 with an IC50 of 63 nM and human ASIC3 with an IC50 of 175 nM.[5][6] While highly selective for ASIC3, some studies suggest potential off-target effects on other ion channels, such as NaV1.8, at higher concentrations, which should be considered in experimental design.[5][7][8]

The signaling pathway below illustrates the proposed mechanism of this compound in modulating pain signals.

cluster_0 Nociceptive Neuron Tissue Acidosis Tissue Acidosis ASIC3 Activation ASIC3 Activation Tissue Acidosis->ASIC3 Activation (H+) Cation Influx Cation Influx ASIC3 Activation->Cation Influx (Na+) Neuronal Depolarization Neuronal Depolarization Cation Influx->Neuronal Depolarization Action Potential Action Potential Neuronal Depolarization->Action Potential Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS APETx2 APETx2 APETx2->ASIC3 Activation Inhibition

Caption: Proposed mechanism of this compound in pain modulation.

Efficacy in Preclinical Pain Models: A Comparative Summary

This compound has demonstrated significant analgesic effects in multiple rodent models of pain. The following tables summarize the quantitative data from key studies, comparing its efficacy against other compounds where available.

Acid-Induced Muscle Pain Model

This model mimics the pain associated with conditions like fibromyalgia and ischemic muscle injury, where tissue acidosis is a key pathological feature.

Compound Administration Route Dose/Concentration Effect Pain Assessment Species Reference
APETx2 Intramuscular (i.m.)0.022 - 2.2 µMPrevented development of mechanical hypersensitivityMechanical Paw Withdrawal ThresholdRat[9][10]
APETx2 Intrathecal (i.t.)0.044 - 0.44 µMDose-dependently inhibited development of mechanical hypersensitivityMechanical Paw Withdrawal ThresholdRat[9]
Linearized APETx2 (inactive) Intrathecal (i.t.)-No significant effectMechanical Paw Withdrawal ThresholdRat[9]
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

The CFA model is a widely used model of chronic inflammatory pain, characterized by persistent mechanical and thermal hyperalgesia.

Compound Administration Route Dose/Concentration Effect Pain Assessment Species Reference
APETx2 Intraplantar (i.pl.)0.07 - 2.2 µM (EC50 = 0.34 µM)Potent and complete reversal of established mechanical hypersensitivityMechanical Paw Withdrawal ThresholdRat[9][10]
APETx2 Intrathecal (i.t.)1.3 µMIneffective in reversing established mechanical hypersensitivityMechanical Paw Withdrawal ThresholdRat[9]
APETx2 Intramuscular (i.m.)0.2 mg/kgReversed thermal hyperalgesiaHot Plate TestMouse[11]
Ugr9-1 Intramuscular (i.m.)0.02 mg/kgReversed thermal hyperalgesiaHot Plate TestMouse[11]
Sevanol Intramuscular (i.m.)2.5 mg/kgReversed thermal hyperalgesiaHot Plate TestMouse[11]
Diminazene --Peripheral antihyperalgesia-Rat[7]
Morphine --Less potent peripheral antihyperalgesia than APETx2 and diminazene-Rat[7]
Acetic Acid-Induced Writhing Test

This model assesses visceral pain by observing abdominal constrictions (writhes) following an intraperitoneal injection of acetic acid.

Compound Administration Route Dose Effect Pain Assessment Species Reference
APETx2 Intramuscular (i.m.)-Showed a bell-shaped dose-dependent analgesic effectWrithing CountMouse[11][12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

In Vivo Pain Models: General Procedure

The following diagram outlines the general workflow for evaluating the efficacy of this compound in preclinical pain models.

cluster_workflow Experimental Workflow Animal Acclimation Animal Acclimation Baseline Pain Assessment Baseline Pain Assessment Animal Acclimation->Baseline Pain Assessment Induction of Pain Model Induction of Pain Model Baseline Pain Assessment->Induction of Pain Model Drug Administration Drug Administration Induction of Pain Model->Drug Administration Post-treatment Pain Assessment Post-treatment Pain Assessment Drug Administration->Post-treatment Pain Assessment Data Analysis Data Analysis Post-treatment Pain Assessment->Data Analysis

Caption: General experimental workflow for in vivo pain studies.

1. Acid-Induced Muscle Pain Model [9]

  • Animals: Male Sprague-Dawley rats.

  • Induction: Two injections of 100 µL of acidified saline (pH 4.0) are administered into the gastrocnemius muscle, five days apart. This induces a long-lasting mechanical hypersensitivity in both hind paws.

  • Drug Administration:

    • Intramuscular (i.m.): APETx2 is injected into the gastrocnemius muscle prior to the second acid injection to assess its preventative effects.

    • Intrathecal (i.t.): APETx2 is injected into the intrathecal space to evaluate the role of spinal ASIC3.

  • Pain Assessment: Mechanical hypersensitivity is measured using von Frey filaments to determine the paw withdrawal threshold.

2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model [9]

  • Animals: Male Sprague-Dawley rats.

  • Induction: A single intraplantar injection of 100 µL of CFA into the left hind paw induces inflammation and mechanical hypersensitivity.

  • Drug Administration:

    • Intraplantar (i.pl.): APETx2 is injected into the inflamed paw 24 hours after CFA injection to assess its ability to reverse established hypersensitivity.

    • Intrathecal (i.t.): APETx2 is administered to evaluate the contribution of spinal ASIC3 to the maintenance of inflammatory pain.

  • Pain Assessment: Mechanical paw withdrawal thresholds are measured using von Frey filaments.

3. Acetic Acid-Induced Writhing Test [11][12]

  • Animals: Male mice.

  • Induction: An intraperitoneal injection of 0.6% acetic acid (10 mL/kg) is administered to induce visceral pain, characterized by abdominal writhing.

  • Drug Administration: APETx2 is administered intramuscularly prior to the acetic acid injection.

  • Pain Assessment: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

4. In Vitro Electrophysiology [9]

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing rat ASIC3.

  • Method: Whole-cell patch-clamp recordings are used to measure proton-gated currents.

  • Procedure: Cells are perfused with a solution at pH 7.4, and a rapid switch to a pH 5.5 solution is used to evoke ASIC3 currents. The inhibitory effect of APETx2 is determined by pre-incubating the cells with varying concentrations of the peptide before the acid challenge. The IC50 value is calculated from the concentration-response curve.

Conclusion

The available preclinical data strongly support the efficacy of this compound as an analgesic agent, particularly in pain states driven by tissue acidosis and inflammation. Its selective inhibition of ASIC3 provides a targeted approach to pain management. The comparative data presented in this guide highlight its potency and suggest a peripheral site of action in inflammatory pain. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in other pain modalities. Researchers are encouraged to consider the detailed experimental protocols provided for the design of future studies.

References

APETx2 TFA: A Comparative Analysis of its Inhibitory Potency on Rat versus Human ASIC3 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of APETx2 TFA on rat and human Acid-Sensing Ion Channel 3 (ASIC3). The data presented is compiled from published experimental findings to offer an objective overview for researchers in the fields of pharmacology, neuroscience, and drug discovery.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound demonstrates a notable difference in potency between rat and human ASIC3 channels. The peptide exhibits a higher affinity for the rat ortholog.

Parameter Rat ASIC3 Human ASIC3 Reference
IC50 Value 63 nM175 nM[1][2][3][4][5]

Experimental Protocols

The following outlines the typical experimental methodology employed to determine the IC50 values of APETx2 on ASIC3 channels. These protocols are based on studies utilizing heterologous expression systems such as Xenopus laevis oocytes and mammalian cell lines (e.g., COS cells).[1][5]

Heterologous Expression of ASIC3 Channels
  • Cell Culture and Transfection:

    • Mammalian cell lines, such as COS cells, are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium like Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are transiently transfected with plasmids encoding either rat or human ASIC3 subunits using a suitable transfection reagent.

    • For Xenopus laevis oocytes, mature oocytes are harvested and injected with cRNA encoding the specific ASIC3 channel subunit. Injected oocytes are then incubated to allow for channel expression.

Electrophysiological Recordings
  • Whole-Cell Patch-Clamp (for mammalian cells):

    • Transfected cells expressing ASIC3 channels are identified (e.g., via co-transfection with a fluorescent marker).

    • Whole-cell voltage-clamp recordings are performed at a holding potential of -50 mV to -60 mV.[5][6]

    • The standard extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

    • The intracellular solution for the patch pipette usually contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.2.

    • ASIC3 channels are activated by a rapid change in the extracellular solution's pH from a resting pH of 7.4 to an activating pH of 6.0 or lower.[6]

    • This compound is applied at various concentrations to the extracellular solution before the acid stimulation to determine its inhibitory effect on the peak current amplitude.

  • Two-Electrode Voltage-Clamp (for Xenopus oocytes):

    • Oocytes expressing ASIC3 are placed in a recording chamber and impaled with two microelectrodes.

    • The oocyte is voltage-clamped, and currents are recorded in response to changes in extracellular pH.

    • The experimental procedure for channel activation and inhibitor application is similar to the patch-clamp method.

Data Analysis
  • The peak inward current elicited by the acidic solution is measured in the absence and presence of different concentrations of this compound.

  • Concentration-response curves are generated by plotting the percentage of current inhibition against the logarithm of the APETx2 concentration.

  • The IC50 value, representing the concentration of APETx2 that inhibits 50% of the maximal current, is determined by fitting the data to the Hill equation.[5]

Visualized Experimental Workflow and Signaling Pathway

Experimental Workflow

G cluster_0 Channel Expression cluster_1 Electrophysiology cluster_2 Data Analysis Transfection Transfection of Cells (e.g., COS cells) Incubation Incubation for Channel Expression Transfection->Incubation PatchClamp Whole-Cell Patch-Clamp Incubation->PatchClamp pH_Activation ASIC3 Activation (pH drop) PatchClamp->pH_Activation APETx2_Application APETx2 Application pH_Activation->APETx2_Application Current_Recording Record Current APETx2_Application->Current_Recording ConcentrationResponse Concentration-Response Curve Current_Recording->ConcentrationResponse IC50_Calculation IC50 Calculation ConcentrationResponse->IC50_Calculation G Extracellular Extracellular Space Intracellular Intracellular Space Membrane Cell Membrane H_ion Extracellular Protons (H⁺) (Acidosis) ASIC3 ASIC3 Channel H_ion->ASIC3 activates APETx2 APETx2 APETx2->ASIC3 inhibits Na_influx Na⁺ Influx ASIC3->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization ActionPotential Action Potential Firing Depolarization->ActionPotential PainSignal Pain Signal Transduction ActionPotential->PainSignal

References

Safety Operating Guide

Proper Disposal of APETx2 TFA: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling APETx2 TFA must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. The trifluoroacetate (B77799) (TFA) component of this peptide necessitates careful handling due to its corrosive nature and potential environmental hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is critical to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (nitrile gloves are suitable for low volumes), safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[1][2][3]

Quantitative Data for Trifluoroacetic Acid (TFA)

The hazardous properties of this compound are primarily attributed to the trifluoroacetic acid component. The following table summarizes key quantitative data for TFA, highlighting its hazardous characteristics.

PropertyValueReference
CAS Number76-05-1[4]
Boiling Point/Range72.4 °C (162.3 °F)[4][5]
Melting Point/Range-15.4 °C (4.3 °F)[4][5]
Partition coefficient: n-octanol/water (log Pow)-2.10[5]
Acute toxicity, inhalationHarmful if inhaled[4][5]
Skin corrosionCauses severe skin burns and eye damage[4][5]
Chronic aquatic hazardHarmful to aquatic life with long lasting effects[4][5][6]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound must be carried out in accordance with institutional and local regulations for chemical waste. Under no circumstances should this compound or its solutions be poured down the drain.[1][6]

Step 1: Waste Identification and Segregation
  • Solid Waste: Collect unused or expired lyophilized this compound powder in a clearly labeled, sealed container designated for solid chemical waste.[3]

  • Liquid Waste: Solutions containing this compound, as well as contaminated solvents and buffers, should be collected in a separate, labeled liquid waste container. Do not mix with incompatible waste streams such as bases, oxidizers, or reducing agents.[1][3][7]

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, vials, and gloves, must be disposed of as hazardous solid chemical waste.[3][7]

Step 2: Waste Collection and Storage
  • All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and list any solvents used.[3][8]

  • Ensure waste containers are in good condition, compatible with the chemical, and kept tightly closed when not in use.[1][8]

  • Store waste containers in a designated, secure secondary containment area away from incompatible materials.[1][3]

Step 3: Decontamination of Reusable Labware
  • Glassware and other reusable equipment that have been in contact with this compound should be decontaminated.

  • A standard procedure involves an initial rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove organic residues. This initial solvent rinse must be collected as hazardous liquid waste.[3]

  • Following the solvent rinse, wash the labware with an appropriate laboratory detergent and rinse thoroughly with deionized water.

Step 4: Institutional Waste Pickup
  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.[1][3]

  • Follow all of your institution's specific procedures and documentation requirements for hazardous waste disposal.

Experimental Protocols and Methodologies

While this document focuses on disposal, the safe handling of this compound during experimentation is paramount. Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and first-aid measures.[5][6] When preparing solutions, it is a critical safety practice to always add acid to water, never the other way around.[1][7] In the event of a spill, evacuate the area, avoid breathing vapors, and use appropriate personal protective equipment and clean-up materials. For large spills, contact your institution's EHS or emergency services.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Waste Generation & Segregation cluster_contain Containment & Storage cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid Waste (Unused powder, contaminated labware) start->solid_waste Segregate liquid_waste Liquid Waste (Solutions, solvent rinses) start->liquid_waste Segregate solid_container Label & Seal in Solid Waste Container solid_waste->solid_container liquid_container Label & Seal in Liquid Waste Container liquid_waste->liquid_container storage Store in Secondary Containment Area solid_container->storage liquid_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Proper Disposal by Certified Professionals ehs_contact->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling APETx2 TFA

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling APETx2 TFA. As the toxicological properties of this compound have not been fully elucidated, it is imperative to treat it as a substance of unknown toxicity and adhere to the highest standards of laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory when handling this compound to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Chemical safety gogglesNitrile gloves (double-gloving recommended)Laboratory coatNIOSH-approved respirator with an appropriate cartridge if not handled in a certified chemical fume hood
Handling Solutions Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required if handled in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated.
Spill Cleanup Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatNIOSH-approved respirator with an appropriate cartridge

Handling and Storage

This compound is a lyophilized peptide that may contain residual trifluoroacetic acid (TFA). Proper handling and storage are critical to maintain its stability and ensure user safety.

Reconstitution and Solution Storage
  • Reconstitution: Centrifuge the vial before opening to ensure the lyophilized powder is at the bottom. Reconstitute with sterile, distilled water or a buffer of choice.

  • Storage of Solutions: Once reconstituted, it is recommended to store solutions in aliquots in tightly sealed vials at -20°C for up to one month. Avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at 4°C for up to one week.

General Handling Workflow

The following diagram outlines the standard procedure for handling this compound from reception to disposal.

This compound Handling Workflow reception Receiving and Unpacking (Wear appropriate PPE) storage Storage (Lyophilized at -20°C) reception->storage reconstitution Reconstitution in Fume Hood (Follow supplier instructions) storage->reconstitution experiment Experimental Use (Adhere to protocol-specific PPE) reconstitution->experiment disposal Waste Disposal (Follow institutional guidelines for hazardous waste) experiment->disposal APETx2 Mechanism of Action cluster_membrane Cell Membrane asic3 ASIC3 Channel no_current No Ion Current asic3->no_current apetx2 APETx2 apetx2->asic3 inhibits proton Protons (H+) proton->asic3 activates inhibition Inhibition activation Activation

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.